Zirconium stearate

Catalog No.
S1520585
CAS No.
15844-92-5
M.F
C72H140O8Zr
M. Wt
1225.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zirconium stearate

CAS Number

15844-92-5

Product Name

Zirconium stearate

IUPAC Name

octadecanoate;zirconium(4+)

Molecular Formula

C72H140O8Zr

Molecular Weight

1225.1 g/mol

InChI

InChI=1S/4C18H36O2.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*2-17H2,1H3,(H,19,20);/q;;;;+4/p-4

InChI Key

VRQWWCJWSIOWHG-UHFFFAOYSA-J

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Zr+4]

Synonyms

zirconium stearate

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Zr+4]

Synthesis Methods for Zirconium Carboxylates

Author: Smolecule Technical Support Team. Date: February 2026

Method Core Chemical Reaction / Principle Key Conditions Final Product Form
Aqueous Synthesis [1] Zirconium oxychloride + Sodium stearateZirconium stearate Boiling sodium stearate solution, then add zirconium oxychloride solution. White powder [1]
Aqueous Synthesis (Alternate) [1] Zirconium nitrate + Sodium stearateThis compound Reaction in aqueous solution. White powder [1]
Solid-Phase Mechanochemical Synthesis [2] Zirconium tetrachloride + Sodium carboxylateZirconium tetracarboxylate Mechanical activation (ball milling), followed by heat treatment and organic solvent extraction. Zirconium carboxylates (e.g., palmitate) [2]

Detailed Experimental Protocols

Aqueous Synthesis from Zirconium Oxychloride

This is a commonly cited method for producing this compound.

  • Step 1: Prepare Sodium Stearate Solution
    • Boil stearic acid and sodium carbonate in water to form a solution of sodium stearate [1].
  • Step 2: Precipitate this compound
    • Add a solution of zirconium oxychloride (ZrOCl₂) to the boiling sodium stearate solution [1].
    • This compound precipitates out of the solution.
  • Step 3: Recover Product
    • The final product is recovered as a white powder [1].

The following diagram outlines the workflow for this aqueous synthesis method:

G start Start Reaction step1 Prepare sodium stearate solution (Boil stearic acid & Na₂CO₃ in water) start->step1 step2 Add zirconium oxychloride (ZrOCl₂) solution step1->step2 step3 Precipitation of This compound occurs step2->step3 step4 Recover white powder product step3->step4

Solid-Phase Mechanochemical Synthesis

This method is advantageous for avoiding corrosive by-products like hydrogen chloride and reducing reaction time [2]. While detailed for zirconium tetrapalmitate, the protocol is directly applicable to stearate.

  • Step 1: Mechanochemical Reaction
    • React zirconium tetrachloride (ZrCl₄) with a sodium carboxylate (e.g., sodium stearate) in a molar ratio of 1:(4–5) [2].
    • The reaction is performed under mechanical activation (e.g., using a ball mill) [2].
  • Step 2: Induce Reaction
    • Mechanical treatment induces the reaction. For some carboxylates (e.g., pivalate), an exothermic effect enables a self-propagating reaction after activation. Note that this effect is less efficient for longer-chain carboxylates like palmitate (and thus stearate) [2].
  • Step 3: Heat Treatment & Extraction
    • The reacted mixture undergoes further thermal treatment [2].
    • The final zirconium carboxylate is obtained by extraction with an organic solvent [2].

The workflow for this solid-phase method is as follows:

G a_start Start Reaction a_step1 Mix ZrCl₄ and sodium stearate (Molar ratio 1:4-5) a_start->a_step1 a_step2 Mechanical activation (Ball milling) a_step1->a_step2 a_step3 Observe for exothermic effect (Reaction self-propagation) a_step2->a_step3 a_step4 Heat treatment of the mixture a_step3->a_step4 a_step5 Extract with organic solvent a_step4->a_step5

Key Technical Considerations for Synthesis

  • Zirconium Chemistry in Water: Zirconium salts do not exist as simple Zr⁴⁺ ions in aqueous solutions. They undergo hydrolysis to form complex oligomeric species, which is critical to consider when working with aqueous precursor solutions [3].
  • Moisture Sensitivity: Zirconium-based compounds, especially alkoxides used in other advanced material syntheses, are highly moisture-sensitive. They require rigorous anhydrous conditions during synthesis and storage [4]. While this is paramount for alkoxides, it is a good general practice for zirconium chemistry.
  • Handling Zirconium Powder: Note that in its powdered metallic form, zirconium is highly flammable [5]. This is a critical safety consideration, though it primarily pertains to the metal itself rather than its stearate compound.

References

zirconium stearate solubility

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Solubility Data

The available quantitative data on the solubility of zirconium stearate is sparse. The table below summarizes the key information located.

Property Value / Description Condition / Note
Solubility in Water Insoluble [1] Standard state (data from Wikipedia)
Solubility in Organic Solvents Excellent solubility [2] Patent objective; specific solvents not listed

Experimental Protocol for Enhanced Solubility

A Japanese patent from 1980 details a method to produce zirconium soap with excellent solubility in organic solvents [2]. The key steps and parameters are outlined below.

G cluster_1 Step 1: pH Adjustment of Zr Solution cluster_2 Step 2: Reaction with Alkali Soap cluster_3 Outcome A Start with Zr-containing aqueous solution (e.g., Zr(SO₄)₂) B Add 10% Na₂CO₃ solution A->B C Adjust pH to ~2.5 B->C D Slowly add 1% Na₂CO₃ solution C->D E Final pH: 2.6 - 2.8 D->E F Combine pH-adjusted Zr solution with alkali soap solution (e.g., Sodium Stearate) E->F G React at 65°C - 75°C F->G H Formation of Zr-Soam Product G->H I High-purity Zirconium Soap with excellent solubility in organic solvents H->I

Flowchart of the patent synthesis method for soluble zirconium soap [2]

Key Process Parameters [2]:

  • Precise pH Control: The pH of the zirconium-containing aqueous solution must be adjusted to a narrow window between 2.6 and 2.8 using an alkali carbonate solution (Na₂CO₃).
  • Temperature: The reaction with the alkali soap (e.g., sodium stearate) must be carried out at a controlled temperature of 65–75°C.
  • Alkali Soap: The process uses an aqueous solution of an alkali soap, with sodium stearate given as an example. The patent notes the alkali soap can be completely recovered.

Suggestions for Further Research

The search results lack the depth required for a full whitepaper, indicating you may need to consult specialized sources.

  • Consult Chemical Databases: For more detailed physicochemical data, search professional databases like SciFinderⁿ, Reaxys, or SpringerMaterials using "this compound" as the key term.
  • Refine Patent Searches: Explore other patents, as they are a primary source for applied industrial chemistry. The methodology from [2] can serve as a starting point for a more detailed literature review.

References

Thermal Stability of Related Zirconium Materials

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key properties and experimental findings from studies on zirconium compounds other than zirconium staterate, which share relevance in thermal and chemical stability research.

Table 1: Thermal Properties and Stability of Zirconium Compounds

Material/Compound Key Thermal Stability Findings Application Context Reference
Zr-MOF (NU-901) Bilayer coating prevents drug burst release, enables sustained release over 7 days (vs. <48 hrs for bare MOF). Drug Delivery Systems [1]
Zirconium Crucibles Withstand temperatures exceeding 2000°C; low thermal expansion coefficient reduces thermal shock risk. High-temperature industrial processes [2]
Zirconia (ZrO₂) Exists in monoclinic (up to 1100°C), tetragonal (1100-2370°C), and cubic (>2370°C) phases. Functional/Structural Ceramics [3]
Zircon (ZrSiO₄) Thermally dissociates at 1673 ± 10°C; eutectic temperature in ZrO₂–SiO₂ system is 1687 ± 10°C. Ceramic Materials [4]
PDMS-TEOS Hybrid Addition of Zirconium Propoxide (≤5 wt%) significantly improves thermal stability, prevents porosity at 400°C. Hybrid Organic-Inorganic Materials [5]

Table 2: Experimental Methodologies for Assessing Thermal Behavior

Experimental Technique Application Example Key Outcome Reference
In-situ FT-IR & QMS Monitored gas-phase decomposition of CpZr(NMe₂)₃ precursor from 100–250°C. Identified decomposition products and mechanism, crucial for ALD process reliability. [6]
Thermal Analysis (TGA/DSC) Standard technique for determining thermal stability and decomposition points of precursors and materials. Provides process windows and identifies key thermal events (e.g., weight loss, phase changes). [6]

Visualizing a Zirconium-Related Biological Pathway

While not directly related to thermal stability, one study investigated the effect of zirconium ions on human osteoblasts. The following diagram illustrates the proposed signaling pathway for how Zr ions promote osteoblast proliferation and differentiation [7].

G Zr_Ions Zr Ions BMP2 BMP2 Gene Expression Zr_Ions->BMP2 BMP_Receptors BMP Receptors Zr_Ions->BMP_Receptors SMAD_Phosphorylation SMAD1/5 Phosphorylation BMP2->SMAD_Phosphorylation BMP_Receptors->SMAD_Phosphorylation Osteogenic_Genes Osteogenic Gene Expression SMAD_Phosphorylation->Osteogenic_Genes Cell_Proliferation Osteoblast Proliferation Osteogenic_Genes->Cell_Proliferation Cell_Differentiation Osteoblast Differentiation Osteogenic_Genes->Cell_Differentiation Noggin Noggin (Inhibitor) Noggin->SMAD_Phosphorylation suppresses

Diagram: Proposed BMP/SMAD pathway for Zr ions in osteoblasts.

Guidance for Locating Specific Information on Zirconium Stearate

Since the specific data you require was not found in the current search, here are practical steps to locate it:

  • Refine Your Search Strategy: Use specialized academic databases like SciFinder, Reaxys, or the ACS Publications website. Search for "this compound TGA", "this compound decomposition temperature", or "thermal decomposition of metal carboxylates".
  • Consult Chemical Supplier Data Sheets: Companies that supply this compound for industrial use (e.g., as a thermal stabilizer in PVC) often provide technical data sheets with basic thermal property information.
  • Analyze by Analogy: The behavior of zirconium in other compounds (e.g., acting as a thermal stabilizer in polymers [5] or forming stable coordination bonds [1]) strongly suggests that this compound likely exhibits good thermal stability, though quantitative data is essential.

References

Zirconium Stearate: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Zirconium stearate is classified as a metallic soap, a metal derivative of a fatty acid [1]. Its chemical structure consists of a zirconium cation associated with four stearate anions [1].

Key Physical and Chemical Properties

The table below summarizes the fundamental properties of this compound for quick reference.

Property Description / Value
Appearance White powder [1] [3] or light yellow mass [5]
Density Not specified in available data
Boiling Point 359.4 °C at 760 mmHg [1] [4]
Flash Point 162.4 °C [1] [4]
Water Solubility Insoluble [1]
Zirconium Content (as ZrO₂+HfO₂) 13.0–17.0% (industrial grade) [5]

Synthesis and Experimental Protocols

This compound can be synthesized through several precipitation methods. The following diagram illustrates a general synthesis workflow based on two common protocols.

G Start Start Reaction A React Stearic Acid and Sodium Carbonate in Water Start->A F Alternative Path Start->F B Boil the Mixture A->B C Add Zirconium Oxychloride (ZrOCl₂) Solution B->C D Product Formation: This compound C->D E React Zirconium Nitrate and Sodium Oleate E->D F->E

Synthesis pathways for this compound [1] [5]

Detailed Synthesis Method from Zirconium Oxychloride

One common synthesis method involves the reaction of stearic acid with a zirconium salt [1] [5].

  • Initial Reaction: Stearic acid is first reacted with sodium carbonate (soda ash) in water [1].
  • Heating: The mixture is brought to a boil [1].
  • Precipitation: A solution of zirconium oxychloride (ZrOCl₂) is added to the boiling mixture, resulting in the precipitation of this compound [1].
  • Product Form: The product from this method is typically a light yellow mass [5].
Alternative Synthesis Method from Zirconium Nitrate

An alternative pathway uses zirconium nitrate and sodium oleate to produce this compound [1]. Zirconium acetate (Zircosol ZA series) can also serve as a raw material for producing waterproofing agents, which may involve the formation of this compound or similar compounds [5].

Functional Applications

This compound is primarily utilized in industrial applications that leverage its hydrophobic and metal-soap properties.

  • Waterproofing Materials: It is a direct raw material for manufacturing waterproofing agents and fabrics [1] [5] [6].
  • Surface Coatings: It functions as a flattening agent (which reduces gloss) in coatings [1]. Research shows it enhances the durability of superhydrophobic coatings on cotton fabric, improving resistance to laundering and mechanical abrasion [6].
  • Specialized Fabric Coatings: In combination with zinc stearate, it creates fluorine-free superhydrophobic and superoleophilic coatings. These coated fabrics are effective for oil-water separation and possess superior antibacterial properties [6].
  • Polymer and Resin Applications: It is approved for use in resinous and polymeric coatings intended for food contact [3].

Safety and Handling

Based on the available data, no specific hazard statements or formal GHS classifications were identified for this compound [3]. As with all laboratory chemicals, standard safe handling procedures should be followed in the absence of a complete safety datasheet.

References

Chemical Profile and Synthesis of Zirconium Stearate

Author: Smolecule Technical Support Team. Date: February 2026

Zirconium stearate is a metal-organic compound classified as a metallic soap, with the chemical formula C₇₂H₁₄₀ZrO₈ [1]. The table below summarizes its core properties and synthesis methods.

Property Category Details
IUPAC Name Zirconium(4+) octadecanoate [1]
Appearance White powder [1]
Molar Mass 1225.1 g/mol [1]
Safety (Flash Point) 162.4 °C (324.3 °F) [1]
Primary Synthesis Method Boiling stearic acid and sodium carbonate in water, then adding zirconium oxychloride solution [1]
Alternative Synthesis Reacting zirconium nitrate with sodium oleate [1]
Key Applications Raw material for waterproofing, emulsion stabilizer, flattening agent in coatings [1]

The structure of this compound involves a central zirconium atom coordinated by four stearate chains [2] [3].

G Zr Zr Chain1 Stearate Chain Zr->Chain1 Coordination Chain2 Stearate Chain Zr->Chain2 Coordination Chain3 Stearate Chain Zr->Chain3 Coordination Chain4 Stearate Chain Zr->Chain4 Coordination

Diagram of the this compound structure with a central zirconium atom coordinated to four stearate chains.

Zirconium in Biological Contexts

While direct studies on this compound's biological activity are limited, research on zirconium ions provides relevant insights.

Osteogenic Properties: Zirconium ions (from ZrCl₄ and ZrO(NO₃)₂) promoted proliferation and differentiation of primary human osteoblasts (HOBs) at concentrations of 5-500 µM. This effect was associated with up-regulation of BMP2 gene expression and activation of the BMP/SMAD signaling pathway [4].

Coordination Chemistry for Medicine: Zirconium-89 (⁸⁹Zr) is a crucial radionuclide in immuno-PET imaging. The chelator Desferrioxamine (DFO) is commonly used, but its complex with Zr⁴⁺ can have an open, solvent-accessible structure. Research focuses on designing better chelators like 4HMS for more stable, inert complexes [5] [6]. The table below compares these chelators.

Feature Desferrioxamine (DFO) 4HMS
Denticity Hexadentate (in principle) [5] Octadentate [5]
Zr⁴⁺ Coordination Forms 1:1, 2:2, and 2:3 complexes in solution; can leave Zr⁴⁺ exposed [5] [6] More stable, closely packed structure involving both hydroxamate groups and water molecules [5]
Stability (logβ) logβ for [ZrDFO]⁺ = 36.14 [6] Information not available in search results

Research Gaps and Future Directions

Available information has several gaps that require further investigation:

  • Direct Coordination Chemistry: Precise details on coordination geometry, bond lengths, and thermodynamic stability of this compound are not available in the searched literature
  • Mechanistic Biological Data: No direct studies show this compound's behavior in biological systems or its specific cellular signaling pathways
  • Drug Delivery Applicability: It is unclear if this compound itself can be utilized in drug development, though zirconium's role in creating nanocarriers and Metal-Organic Frameworks (Zr-MOFs) is established [7]

Suggested Research Strategies

To overcome the identified information gaps, you can:

  • Explore specialized chemistry databases like SciFinder or Reaxys for detailed structural studies on this compound and related metal carboxylates
  • Investigate broader zirconium coordination chemistry with carboxylic acids to infer stearate complex behavior
  • Consider alternative zirconium compounds with more established biological profiles, such as Zr-MOFs or radiolabeled DFO complexes, for drug development applications [8] [7]

References

Fundamental Characteristics of Zirconium Stearate

Author: Smolecule Technical Support Team. Date: February 2026

Zirconium stearate is classified as a metal soap, which is a salt of a long-chain fatty acid and a metal. The table below summarizes its key technical characteristics. [1]

Characteristic Description
Chemical Name Zirconium(4+) octadecanoate [1]
Chemical Formula C₇₂H₁₄₀O₈Zr [1]
Molar Mass 1225.1 g/mol [1]
Appearance White powder [1]
Density Not specified in results
Solubility Insoluble in water [1]
Flash Point 162.4 °C [1]

Synthesis and Applications

Synthesis Methods this compound can be prepared through different precipitation methods [1]:

  • Two-Step Process: Boiling stearic acid with sodium carbonate in water to form a soap, followed by the addition of a zirconium oxychloride solution.
  • Alternative Route: Reacting zirconium nitrate with sodium oleate.

Industrial and Commercial Applications This compound is valued for several functional properties and is used in various industries as [1]:

  • A raw material for waterproofing.
  • An emulsion stabilizer.
  • A flattening agent (likely in paints and coatings).

Broader Context: Zirconium in Biomedical Research

While direct studies on this compound's biological effects are unavailable, research on zirconium ions and alloys provides relevant context for your field.

Osteogenic Properties of Zirconium Ions A 2015 study investigated the effects of soluble ionic forms of zirconium (Zr) on primary human osteoblasts (HOBs). Key findings include [2]:

  • Proliferation & Differentiation: Zr ions (from ZrCl₄ and ZrO(NO₃)₂) at concentrations of 5, 50, and 500 µM increased the proliferation and differentiation of HOBs.
  • Mineralization: In 21- and 28-day cultures, Zr ions at 50 and 500 µM increased the deposition of calcium phosphate, a key marker of bone formation.
  • Proposed Mechanism: The osteogenic effect is associated with the up-regulation of Bone Morphogenetic Protein 2 (BMP2) gene expression and subsequent activation of the BMP/SMAD signaling pathway. This pathway is critical for bone development and repair.

The relationship described in the study can be visualized as follows:

G ZrIons Zirconium (Zr) Ions BMP2 Up-regulates BMP2 Gene Expression ZrIons->BMP2 SMAD Activation of SMAD1/5 Phosphorylation BMP2->SMAD Osteogenesis Osteogenic Differentiation & Mineralization SMAD->Osteogenesis

Proposed signaling pathway for Zr ion-induced osteogenesis. [2]

Biocompatibility of Zirconium-Based Materials Zirconium dioxide (ZrO₂) and zirconium-based metallic glasses are extensively researched for medical implants due to their excellent biocompatibility and bioinertness. [3] [4] Studies confirm that these materials promote bone formation around implants without causing inflammatory or macrophage reactions. [3]

Research Considerations and Future Directions

The existing data suggests a promising profile, but further investigation would be needed for drug development applications:

  • Compound Specificity: The favorable osteogenic data relates to zirconium ions, not the specific compound This compound. The stearate component could significantly alter the compound's bioavailability and biological activity.
  • Experimental Focus: Current information is strong on material science and synthesis but lacks direct pharmacological or toxicological profiles for this compound.
  • Suggested Research Path: To bridge this gap, you could design experiments to test this compound directly in relevant biological models, assessing its stability (whether it releases Zr ions) and its effects on osteoblasts or other target cells.

References

Toxicity and Pharmacokinetics of Zirconium Compounds

Author: Smolecule Technical Support Team. Date: February 2026

While not specific to the stearate salt, a study on mice and rats provides insight into the behavior of zirconium compounds. The table below summarizes the key findings from this older study.

Aspect Findings in Mice and Rats
Acute Oral Toxicity Zirconium oxide: non-toxic; Zirconium oxychloride: slightly toxic; Zirconium chloride: moderately toxic [1].
Observed Disorders At certain concentrations, cerebral and pulmonary disorders were observed [1].
Absorption & Distribution Only a weak fraction of administered zirconium is absorbed. It is electively fixed in the ovaries, and to a lesser degree, in the lungs and bones [1].
Elimination Absorbed zirconium is eliminated via the urinary tract. Fecal elimination is primarily from non-absorbed zirconium [1].

Occupational Exposure and Biomonitoring

A recent 2025 study on occupational exposure to zirconium in the metal industry provides valuable real-world data, though it focuses on other zirconium compounds like zirconium oxide and silicate [2].

  • Airborne Exposure: Airborne zirconium concentrations varied by industrial process, with the highest levels found in shelling and slurry mixing operations (up to 22.55 µg/m³). All measured levels were well below the OSHA Permissible Exposure Limit (PEL-TWA) of 5 mg/m³ [2].
  • Systemic Absorption: Despite measurable airborne dust, urinary zirconium was undetectable (< 0.2 µg/L) in all participating workers, indicating limited systemic absorption of the zirconium compounds encountered [2].
  • Health Effects: The study found that co-exposure to other metals (cobalt, nickel, arsenic) was associated with hematologic and immunologic markers. Spirometry results for lung function in workers exposed to zirconium were within clinical reference ranges, though indices tended to be lower among the high-exposure group [2].

Identified Data Gaps and Safety Information

The search results highlight several gaps in the available safety information for zirconium stearate specifically:

  • Lack of Specific Data: The toxicity and pharmacokinetic study investigated zirconium oxychloride and chloride, not the stearate salt [1]. The occupational study focused on zirconium oxide and silicate in industrial dust [2].
  • Insufficient Data for Comprehensive Tables: The information is too fragmented to create structured tables for properties like acute toxicity values (e.g., LD50), occupational exposure limits (OELs), or derived-no-effect levels (DNELs) specifically for this compound.
  • Unknown Chronic Effects: A study from 1981 concluded that systematic epidemiological studies of employee populations with long-term inhalation exposure were needed to unequivocally demonstrate potential harm [3].

Experimental Protocols for Assessment

For a thorough safety assessment, the following methodologies from the search results can be applied. The workflow for an integrated exposure and hazard assessment is summarized in the diagram below.

cluster_env Environmental Monitoring cluster_bio Biological Monitoring & Health Effects Start Integrated Safety Assessment AirSampling Air Sampling (IOM samplers, 2 L/min, 8-hr TWA) Start->AirSampling BioSampling Biological Sampling (Blood & Urine, end-of-shift) Start->BioSampling AcidDigestion Acid Digestion (Nitric/Hydrochloric acid matrix) AirSampling->AcidDigestion ElementalAnalysis Elemental Analysis (ICP-OES) AcidDigestion->ElementalAnalysis Report Risk Characterization Report ElementalAnalysis->Report InternalDose Internal Dose Analysis (Urinary Zr, Blood/Urinary Co, Ni, As via ICP-MS) BioSampling->InternalDose ClinicalAssess Clinical Assessments (Spirometry, Hematology, Oxidative Stress markers) InternalDose->ClinicalAssess ClinicalAssess->Report

Integrated exposure and hazard assessment workflow [2].

  • Air Sampling and Analysis: The 2025 occupational study provides a robust protocol.
    • Personal Air Sampling: Use Institute of Occupational Medicine (IOM) samplers for inhalable dust, operated at 2 L/min for a full 8-hour work shift to calculate a time-weighted average (TWA) [2].
    • Analysis: Filters are gravimetrically analyzed and then subjected to acid digestion (nitric/hydrochloric acid). Elemental concentrations are determined using Inductively Coupled Plasma–Optical Emission Spectrometry (ICP-OES) [2].
  • Biomonitoring and Clinical Evaluation: To assess systemic absorption and early biological effects.
    • Biological Sampling: Collect urine and blood samples at the end of a shift. Analyze for internal biomarkers using Inductively Coupled Plasma–Mass Spectrometry (ICP-MS), which offers high sensitivity [2].
    • Health Assessments: Conduct pulmonary function tests (spirometry) following ATS/ERS guidelines. Analyze blood for hematological, hepatic, and inflammatory markers (e.g., hemoglobin, immunoglobulins, C-reactive protein). Assess oxidative stress with markers like 8-OHdG in urine [2].

How to Proceed with Safety Assessment

Given the data limitations, here are suggestions for developing a comprehensive safety profile for this compound:

  • Consult Regulatory Databases: Search specialized chemical databases from agencies like ECHA (European Chemicals Agency) or the US EPA for registered dossiers on this compound.
  • Apply Read-Across Methodology: Use the available toxicological data on zirconium oxide (considered more biologically inert) and zirconium oxychloride (showing some toxicity) as read-across analogs to inform potential hazards of the stearate salt, with appropriate assessment factors [1] [4].
  • Prioritize Tiered Testing: Based on the experimental protocols above, initial studies should focus on:
    • Tier 1: In vitro cytotoxicity and skin sensitization assays.
    • Tier 2: A sub-acute inhalation or oral toxicity study in rodents, including pharmacokinetics to understand absorption, distribution, and elimination specific to the stearate form.

References

Comprehensive Application Notes and Protocols: Zirconium-Based Nanoparticles for Advanced Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zirconium Dioxide Nanostructures in Drug Delivery

Zirconium dioxide (ZrO₂) nanostructures have emerged as a highly promising platform for drug delivery applications due to their exceptional biocompatibility, low toxicity, and versatile physicochemical properties. These nanostructures represent a significant advancement in nanomedicine, offering solutions to challenges associated with conventional drug formulations such as low bioavailability, short half-life, and off-target toxicity. Extensive research has demonstrated the potential of ZrO₂ nanostructures to enhance therapeutic efficacy by controlling the delivery of active pharmaceutical ingredients to specific target sites within the body while minimizing accumulation in non-target tissues. The growing interest in these materials is reflected in the increasing number of preclinical studies investigating their use for delivering various therapeutic agents, including anti-cancer drugs, antibiotics, anti-inflammatory drugs, and genetic materials [1].

The significance of ZrO₂ nanostructures in drug delivery stems from their unique combination of physicochemical characteristics. As a biocompatible ceramic material, zirconia possesses a high surface area-to-volume ratio that allows for substantial drug loading capacity and controlled release kinetics. Several factors influence the effectiveness of drug loading onto ZrO₂ nanostructures, including the physicochemical properties of the therapeutic compounds, the surface characteristics of the nanostructures, and the specific methodologies employed for drug loading. Additionally, ZrO₂ nanostructures can be synthesized in various morphological forms, including nanoparticles, nanorods, nanotubes, and nanowires, each offering distinct advantages for specific drug delivery applications. The ability to functionalize the surface of these nanostructures with various chemical groups further enhances their versatility, enabling improved stability, targeted delivery, and controlled release profiles [1].

Table 1: Key Properties of Zirconium Dioxide Nanostructures for Drug Delivery Applications

Property Description Significance in Drug Delivery
Biocompatibility Low toxicity and high biological compatibility Reduced adverse effects and improved safety profile
Surface Area-to-Volume Ratio High surface area relative to volume Enhanced drug loading capacity
Surface Functionalization Tunable surface chemistry with various functional groups Improved targeting, stability, and controlled release
Crystalline Phases Amorphous, tetragonal, and monoclinic phases Tunable degradation and drug release kinetics
Optical Properties Important luminescent material with good optical transparency Potential for imaging and theranostic applications

Synthesis Methods for ZrO₂ Nanostructures

The synthesis of ZrO₂ nanostructures for drug delivery applications employs various methodologies, each offering distinct advantages in terms of control over particle size, morphology, crystallinity, and surface properties. The selection of an appropriate synthesis method is crucial as it directly influences the physicochemical characteristics of the resulting nanostructures and their subsequent performance in drug loading and release behaviors. Among the most commonly employed techniques are sol-gel synthesis, hydrothermal method, microwave-assisted synthesis, and anodization, each providing unique capabilities for tailoring nanostructure properties for specific drug delivery requirements [1].

The sol-gel method is a versatile and widely utilized approach that involves the hydrolysis of metal alkoxide precursors, followed by condensation of the hydrolyzed species to form a colloidal suspension. This method allows for precise control over particle size, shape, and crystallinity, and has been extensively used for synthesizing ZrO₂ nanoparticles and nanocrystals with uniform characteristics. The hydrothermal method utilizes high-pressure and high-temperature aqueous solutions to promote the nucleation and growth of ZrO₂ nanostructures, resulting in products with narrow size distribution, high purity, and controlled morphology. This technique has been successfully employed for synthesizing ZrO₂ nanorods and nanotubes. More recently, microwave-assisted synthesis has gained prominence as an efficient alternative, offering rapid synthesis times and excellent control over particle size and morphology through the use of microwave irradiation to promote nanostructure formation. Additionally, anodization techniques have been utilized to create ZrO₂ nanotubes and nanopores on zirconium foil surfaces by applying voltage to form oxide layers with tunable thickness and morphology based on the anodization conditions [1].

Table 2: Comparison of Synthesis Methods for Zirconium Dioxide Nanostructures

Synthesis Method Key Features Typical Nanostructures Advantages Limitations
Sol-Gel Hydrolysis and condensation of alkoxide precursors Nanoparticles, nanocrystals Controlled size and shape, versatility Potential residual solvents
Hydrothermal High-pressure, high-temperature aqueous solution Nanorods, nanotubes Narrow size distribution, high purity Longer processing times
Microwave-Assisted Microwave irradiation promotion Various nanostructures Rapid synthesis, controlled morphology Specialized equipment required
Anodization Electrochemical oxidation of Zr foil Nanotubes, nanopores Tunable morphology, direct substrate growth Limited to surface coatings

Characterization Protocols for Zirconium-Based Nanoparticles

Comprehensive characterization of zirconium-based nanoparticles is essential to ensure their quality, reproducibility, and suitability for drug delivery applications. Standardized protocols for physicochemical characterization provide critical data on key parameters that influence nanoparticle performance, including size, surface charge, morphology, and crystallinity. These characteristics directly impact biological behavior such as biodistribution, cellular uptake, and toxicity profiles. A systematic approach to characterization is necessary throughout the development process, from initial synthesis optimization to final quality control of drug-loaded formulations [2].

Size analysis represents one of the most fundamental characterization parameters, as particle size affects circulation time, tissue penetration, and cellular internalization. Dynamic light scattering (DLS) is commonly employed to determine the hydrodynamic diameter and size distribution of nanoparticles in suspension. Additionally, electron microscopy techniques including scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide direct visualization of nanoparticle morphology, size, and structural features at high resolution. Surface charge measurement through zeta potential analysis offers valuable insights into nanoparticle stability and potential interactions with biological components. A sufficiently high zeta potential (typically > ±30 mV) indicates adequate electrostatic stabilization to prevent aggregation in suspension. Crystallographic characterization via X-ray diffraction (XRD) identifies the crystalline phases present in ZrO₂ nanostructures, which can influence their stability, surface reactivity, and drug release properties [3].

G Characterization Characterization SizeAnalysis Size Analysis Characterization->SizeAnalysis SurfaceAnalysis Surface Analysis Characterization->SurfaceAnalysis StructuralAnalysis Structural Analysis Characterization->StructuralAnalysis ChemicalAnalysis Chemical Analysis Characterization->ChemicalAnalysis DLS Dynamic Light Scattering (DLS) SizeAnalysis->DLS SEM Scanning Electron Microscopy (SEM) SizeAnalysis->SEM TEM Transmission Electron Microscopy (TEM) SizeAnalysis->TEM ZetaPotential Zeta Potential Analysis SurfaceAnalysis->ZetaPotential BET BET Surface Area Analysis SurfaceAnalysis->BET XPS X-Ray Photoelectron Spectroscopy (XPS) SurfaceAnalysis->XPS StructuralAnalysis->TEM XRD X-Ray Diffraction (XRD) StructuralAnalysis->XRD ChemicalAnalysis->XPS FTIR Fourier-Transform Infrared (FTIR) ChemicalAnalysis->FTIR

Drug Loading and Controlled Release Strategies

The drug loading capacity and release kinetics of zirconium-based nanoparticles are critical parameters that determine their efficacy as drug delivery systems. ZrO₂ nanostructures offer versatile loading mechanisms, including surface adsorption, encapsulation, and covalent conjugation, depending on the physicochemical properties of the therapeutic agent and the surface characteristics of the nanoparticles. The high surface area-to-volume ratio of these nanostructures enables substantial drug loading, while their tunable surface chemistry allows for precise control over release profiles. Factors influencing drug loading efficiency include the physicochemical properties of the drug molecules, the surface characteristics of the ZrO₂ nanostructures, and the specific loading methodology employed [1].

Drug loading protocols vary based on the nature of the therapeutic agent and the desired release profile. For small molecule drugs, incubation methods are commonly employed, where ZrO₂ nanoparticles are dispersed in a drug solution under optimized conditions of pH, temperature, and concentration to maximize loading efficiency. For biomolecules such as proteins or nucleic acids, more specialized approaches including coordination-driven self-assembly or electrostatic interactions may be utilized. Recent advances have demonstrated the development of metal-organic hybrid nanomaterials where therapeutic cargo molecules themselves constitute integral components of the nanocarrier. For instance, peptide nucleic acid (PNA)-based zirconium coordination nanoparticles have been developed with exceptional loading capacities exceeding 94% w/w, where the nucleic acid analogs serve as organic linkers in coordination polymers with Zr(IV) nodes. This innovative approach represents a significant advancement over traditional carrier systems where drugs are merely loaded into passive delivery vehicles [4].

The release kinetics of incorporated therapeutic agents from ZrO₂ nanostructures can be modulated through various mechanisms, including diffusion-controlled release, degradation-controlled release, and stimulus-responsive release. Several factors influence drug release profiles, including the size and shape of ZrO₂ nanostructures, the pH and temperature of the release medium, and the characteristics and molecular weight of the specific drug being released. pH-responsive release is particularly valuable for cancer therapy applications, as the slightly acidic microenvironment of tumor tissues can trigger accelerated drug release. Additionally, external stimuli such as light or ultrasound can be employed to precisely control spatiotemporal release patterns, further enhancing targeting precision and therapeutic efficacy [1].

G DrugLoading Drug Loading Strategies PhysicalAdsorption Physical Adsorption DrugLoading->PhysicalAdsorption CoordinationAssembly Coordination-Driven Self-Assembly DrugLoading->CoordinationAssembly CovalentConjugation Covalent Conjugation DrugLoading->CovalentConjugation Encapsulation Encapsulation DrugLoading->Encapsulation ReleaseMechanisms Release Mechanisms Diffusion Diffusion-Controlled Release ReleaseMechanisms->Diffusion Degradation Degradation-Controlled Release ReleaseMechanisms->Degradation Stimulus Stimulus-Responsive Release ReleaseMechanisms->Stimulus Applications Therapeutic Applications CancerTherapy Cancer Therapy Diffusion->CancerTherapy Antibacterial Antibacterial Therapy Degradation->Antibacterial GeneDelivery Gene Delivery Stimulus->GeneDelivery AntiInflammatory Anti-Inflammatory Therapy Stimulus->AntiInflammatory

Surface Functionalization and Targeting Approaches

Surface engineering of zirconium-based nanoparticles represents a powerful strategy to enhance their performance as drug delivery systems. The surface of ZrO₂ nanostructures can be functionalized with various functional groups, including amino, carboxylic, and thiol groups, which can be utilized for drug conjugation or electrostatic interactions with therapeutic agents. These modifications significantly improve biological performance by altering surface properties and enabling targeted delivery to specific tissues or cells. Functional groups facilitate the conjugation of other molecules through different chemical reactions, with the specific reaction pathway dependent on the functional groups involved. For instance, carboxyl groups can react with amino groups through peptide bond formation or with hydroxyl groups through esterification, while amino groups can react with reactive carbonyl groups through reductive amination [1].

Active targeting approaches involve the conjugation of targeting ligands to the nanoparticle surface to enhance accumulation at specific disease sites. These ligands can include antibodies, peptides, aptamers, or small molecules that recognize and bind to receptors overexpressed on target cells. For example, in cancer therapy, targeting moieties that recognize tumor-specific antigens can significantly improve the selectivity of drug-loaded ZrO₂ nanoparticles. Similarly, surface functionalization with cell-penetrating peptides can enhance cellular uptake and intracellular delivery of therapeutic cargo. A notable example includes the development of cationic lipopeptide-coated PNA-Zr nanoparticles that successfully delivered an antisense PNA sequence for splicing correction into functional reporter cells, demonstrating effective intracellular delivery and biological activity [4].

Stimuli-responsive functionalization represents another advanced strategy for achieving spatiotemporal control over drug release. By incorporating molecular motifs that respond to specific physiological stimuli (such as pH changes, enzyme activity, or redox potential) or external triggers (such as light or magnetic fields), the drug release profile can be precisely modulated. For instance, pH-sensitive coatings can be designed to remain stable under physiological conditions (pH 7.4) but undergo degradation or conformational changes in the slightly acidic microenvironment of tumor tissues (pH 6.5-6.8) or endosomal compartments (pH 5.0-6.0), thereby triggering targeted drug release at the desired site of action [1].

Table 3: Surface Functionalization Strategies for Zirconium-Based Nanoparticles

Functionalization Approach Chemical Methods Applications Benefits
Ligand Targeting Conjugation of antibodies, peptides, aptamers Cancer therapy, specific cell targeting Enhanced cellular uptake, reduced off-target effects
Polymer Coating PEGylation, chitosan coating Stealth properties, mucosal adhesion Improved stability, prolonged circulation
Stimuli-Responsive Moieties pH-sensitive, enzyme-cleavable linkers Triggered release at specific sites Spatiotemporal control of drug release
Charge Modification Cationic or anionic surface groups Complexation with genetic material DNA/RNA delivery, enhanced cellular uptake

G ZrNanoparticle ZrO₂ Nanoparticle Core Functionalization Surface Functionalization Strategies ZrNanoparticle->Functionalization DirectConjugation Direct Conjugation Functionalization->DirectConjugation PolymerCoating Polymer Coating Functionalization->PolymerCoating TargetingLigands Targeting Ligands Functionalization->TargetingLigands StimuliResponsive Stimuli-Responsive Groups Functionalization->StimuliResponsive Carboxyl Carboxyl Groups DirectConjugation->Carboxyl Amino Amino Groups DirectConjugation->Amino Thiol Thiol Groups DirectConjugation->Thiol PEG PEG Chains PolymerCoating->PEG Chitosan Chitosan PolymerCoating->Chitosan Antibodies Antibodies TargetingLigands->Antibodies Peptides Cell-Penetrating Peptides TargetingLigands->Peptides Aptamers Aptamers TargetingLigands->Aptamers pHSensitive pH-Sensitive Linkers StimuliResponsive->pHSensitive EnzymeSensitive Enzyme-Cleavable Linkers StimuliResponsive->EnzymeSensitive

Safety and Biocompatibility Assessment

Comprehensive safety assessment of zirconium-based nanoparticles is paramount for their translation into clinical applications. While zirconium dioxide generally exhibits favorable biocompatibility and moderately low toxicity, rigorous evaluation of its safety profile is essential. Histological and cytological studies have demonstrated that zirconium is well-tolerated in biological systems, with zirconium-based metal-organic frameworks (MOFs) generally possessing low toxicity relative to the metal component. However, the biocompatibility can vary depending on the organic linker components and specific nanostructure characteristics. The utilization of well-tolerated endogenous organic ligands, such as amino acids, peptides, proteins, or nucleobases, for the generation of "Bio-MOFs" represents a promising strategy to further enhance biocompatibility and reduce potential adverse effects [4].

Toxicological evaluation of zirconium-based nanoparticles should encompass multiple aspects, including cytotoxicity, hematocompatibility, immunogenicity, and long-term biodistribution. Standardized protocols for assessing nanoparticle toxicity include estimation of cell viability by MTT or LDH assays, evaluation of apoptotic potential by caspase activation assays, measurement of oxidative stress through reactive oxygen species production, lipid peroxidation, and glutathione/oxidized glutathione determination, as well as assessment of effects on lysosomal function. Additionally, the influence of nanomaterials on blood constituents should be thoroughly investigated, including hemolysis, thrombogenicity, and complement activation. These comprehensive evaluations are necessary to ensure that zirconium-based nanoparticles meet the stringent safety requirements for pharmaceutical applications [2].

The biodistribution and elimination pathways of zirconium-based nanoparticles must be carefully characterized to understand their long-term fate in biological systems. Nanoparticle size, shape, surface charge, and functionalization significantly influence their pharmacokinetics and tissue distribution. Ideally, nanocarriers should be efficiently cleared from the body after fulfilling their therapeutic purpose to minimize potential accumulation-related toxicity. While some inorganic nanoparticles face challenges in this regard due to limited biodegradability, the surface functionalization of ZrO₂ nanostructures can be optimized to modulate their pharmacokinetic profiles and elimination pathways. Nevertheless, further research is needed to fully elucidate the long-term fate of these materials in biological systems and optimize their design to ensure both therapeutic efficacy and biological safety [5].

Conclusion and Future Perspectives

Zirconium-based nanoparticles represent a highly versatile platform for advanced drug delivery applications, offering unique advantages including exceptional biocompatibility, tunable surface chemistry, and diverse synthesis possibilities. The research compiled in these application notes demonstrates the significant potential of ZrO₂ nanostructures to address fundamental challenges in drug delivery, such as improving solubility, enhancing targeting precision, controlling release kinetics, and reducing off-target effects. The continued development of these nanoplatforms is expected to contribute substantially to the advancement of personalized medicine approaches, where therapies can be tailored to individual patient needs based on specific disease characteristics [1].

Future research directions should focus on addressing several key challenges to facilitate the clinical translation of zirconium-based drug delivery systems. Scale-up synthesis methodologies that ensure batch-to-batch consistency and comply with Good Manufacturing Practice (GMP) standards need to be developed. More comprehensive toxicological assessments including long-term studies on biodistribution, potential accumulation, and elimination pathways are necessary to fully establish safety profiles. Additionally, the development of multifunctional zirconium-based nanoplatforms that combine therapeutic, targeting, and diagnostic capabilities (theranostics) represents a promising frontier in nanomedicine. Such integrated systems could enable simultaneous treatment and monitoring of therapeutic responses, potentially revolutionizing disease management strategies for various conditions, particularly cancer [6].

As the field continues to evolve, interdisciplinary collaboration between materials scientists, pharmacologists, chemists, and clinicians will be essential to overcome existing challenges and fully realize the potential of zirconium-based nanoparticles in drug delivery. With continued innovation and rigorous scientific evaluation, these advanced nanomaterial systems are poised to make significant contributions to the development of next-generation therapeutic modalities with enhanced efficacy and improved safety profiles.

References

Application Notes: Bilayer-Coated Zirconium MOFs for Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Zirconium-based Metal-Organic Frameworks (Zr-MOFs) are promising nanocarriers for drug delivery but face challenges in physiological conditions, including degradation by phosphate ions, aggregation, and rapid burst release of encapsulated drugs. A bilayer coating strategy has been developed to overcome these limitations, enhancing colloidal stability and enabling controlled drug release for oncology applications like non-small cell lung cancer and mesothelioma treatment [1].

Materials Characterization and Performance

The table below summarizes the key properties and performance metrics of uncoated and bilayer-coated Zr-MOFs.

Property/Aspect Uncoated Zr-MOF (NU-901) Bilayer-Coated Zr-MOF (NU-901)

| Coating Composition | Not applicable | Inner layer: Asolectin (phospholipid) via SALI [1]. Outer layer: Pluronic F-127 (surfactant) via emulsification [1]. | | Colloidal Stability | Aggregates in biologically relevant fluids (buffers, cell media) [1]. | Remains well-dispersed in buffers and cell growth media [1]. | | Drug Leakage & Stability | Sustained drug leakage and particle aggregation in water [1]. | Prevents sustained drug leakage and aggregation in water [1]. | | Drug Release Profile | Burst release; most drug released in less than 48 hours [1]. | Slowed, controlled release over 7 days [1]. | | Cellular Uptake | Successful uptake by cells [1]. | Improved uptake efficiency in lung cancer cells (A549) [1]. | | Intracellular Fate | Accumulates in lysosomes [1]. | Accumulates in lysosomes [1]. | | Cytotoxicity | Cytotoxic to cancer cells when loaded with Pemetrexed [1]. | Cytotoxic to cancer cells when loaded with Pemetrexed [1]. | | Generality of Strategy | -- | Successfully extended using two additional lipids and four other surfactants [1]. |

Detailed Experimental Protocols

Protocol 1: Bilayer Coating of Zr-MOF Nanoparticles

This protocol describes the two-step process for applying a bilayer coating to drug-loaded Zr-MOF nanoparticles [1].

  • Step 1: Inner Layer via Solvent-Assisted Ligand Incorporation (SALI)

    • Objective: Graft a primary layer of phospholipid onto the MOF's external surface.
    • Materials: Zr-MOF nanoparticles (e.g., NU-901), asolectin (a mixture of phospholipids from soybean), and a suitable solvent.
    • Procedure:
      • Disperse the MOF nanoparticles in the solvent.
      • Introduce asolectin to the dispersion.
      • Allow the reaction to proceed, facilitating the binding of phosphate groups in the phospholipid to the zirconium clusters on the MOF's surface, forming stable Zr–O–P bonds [1].
  • Step 2: Outer Layer via Emulsification

    • Objective: Apply a secondary layer of surfactant to inhibit aggregation.
    • Materials: Asolectin-coated MOFs from Step 1, Pluronic F-127 (PEG-PPG-PEG triblock copolymer).
    • Procedure:
      • Mix the primary-coated MOFs with the amphiphilic block copolymer Pluronic F-127.
      • Under emulsification conditions, the hydrophobic middle block (PPG) of Pluronic F-127 interacts with the inner asolectin layer via hydrophobic-hydrophobic interactions, forming the outer part of the bilayer [1].

Protocol 2: In-Vitro Drug Release and Efficacy Testing

This protocol outlines methods for evaluating the performance of coated drug-carrier systems [1].

  • A. Drug Release Kinetics

    • Objective: Measure the release profile of the encapsulated drug (e.g., Pemetrexed) over time.
    • Method: Place the drug-loaded, coated MOFs in a release medium (e.g., buffer at physiological pH). Sample the medium at predetermined intervals (e.g., hourly for the first day, then daily) and quantify the drug concentration using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy). Compare the release profile against uncoated MOFs [1].
  • B. Cellular Uptake and Localization

    • Objective: Visualize and quantify nanoparticle uptake by cells and track their intracellular location.
    • Cell Lines: Use relevant cancer cell lines, such as A549 (lung cancer) and 3T (mesothelioma) [1].
    • Method:
      • Treat cells with MOFs.
      • Use high-resolution confocal microscopy (e.g., z-stack super-resolution) to visualize the particles inside cells. Co-localization studies with lysosomal dyes can confirm accumulation in lysosomes [1].
      • Use flow cytometry for quantitative analysis of cellular uptake efficiency [1].
  • C. Cytotoxicity Assay (e.g., MTT or Cell Titer-Glo)

    • Objective: Determine the killing effect of drug-loaded MOFs on cancer cells.
    • Method:
      • Seed cells in multi-well plates and allow them to adhere.
      • Treat with various formulations: free drug, empty coated MOFs, drug-loaded uncoated MOFs, and drug-loaded coated MOFs.
      • After an incubation period (e.g., 48-72 hours), add the assay reagent to measure cell viability.
      • Calculate the percentage of viable cells relative to untreated controls to determine cytotoxicity [1].

Experimental Workflow and Drug Release Mechanism

The following diagrams, created with Graphviz, illustrate the experimental workflow and the proposed mechanism of action for the bilayer-coated MOFs.

G Zr-MOF Bilayer Coating and Drug Release Workflow Start Start: Synthesize Zr-MOF (e.g., NU-901) Load Load Chemotherapeutic Drug (e.g., Pemetrexed) Start->Load Step1 Step 1: Inner Coating (Solvent-Assisted Ligand Incorporation) Graft Asolectin phospholipid Load->Step1 Step2 Step 2: Outer Coating (Emulsification) Add Pluronic F-127 surfactant Step1->Step2 Char Material Characterization (Size, Morphology, Stability) Step2->Char Rel In-Vitro Drug Release Test (Measure over 7 days) Char->Rel Cell Cellular Studies (Uptake, Localization, Cytotoxicity) Rel->Cell

Diagram 1: Experimental workflow for preparing and testing bilayer-coated, drug-loaded Zr-MOFs, from synthesis to biological evaluation [1].

Diagram 2: Proposed mechanism of action for the bilayer-coated MOF drug delivery system, from stability in circulation to cytotoxic drug release inside cancer cells [1].

Conclusion

The bilayer coating strategy represents a significant advancement for using Zr-MOFs in biomedical applications. This simple, effective, and generalizable method enhances the stability of nanoparticles in physiological environments and enables controlled, sustained drug release. This leads to improved cellular uptake and efficacy, offering a promising platform for targeted cancer therapies and other drug delivery applications.

References

Conceptual Workflow for Stationary Phase Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines the proposed preparation and evaluation process for a zirconium stearate stationary phase.

G This compound Powder This compound Powder Surface Coating/ Binding Surface Coating/ Binding This compound Powder->Surface Coating/ Binding Carrier Material (e.g., Silica) Column Packing Column Packing Surface Coating/ Binding->Column Packing Performance Evaluation (HPLC/GC) Performance Evaluation (HPLC/GC) Column Packing->Performance Evaluation (HPLC/GC) Data on Selectivity & Efficiency Data on Selectivity & Efficiency Performance Evaluation (HPLC/GC)->Data on Selectivity & Efficiency Output: Functional Chromatographic Column Output: Functional Chromatographic Column Performance Evaluation (HPLC/GC)->Output: Functional Chromatographic Column

Zirconium-Based Stationary Phases in Practice

While this compound itself is not reported, other zirconium materials are successfully used. The table below summarizes their key characteristics and applications for reference.

Material Type Key Characteristics Reported Applications Interaction Mechanisms
This compound (Proposed) Hypothesized to offer hydrophobic interactions from stearate chains; potential for Lewis acid-base interactions via Zr sites [1]. Not experimentally reported; proposed for reversed-phase separations of non-polar analytes. Hydrophobic, Lewis acid-base, potential (\pi)-(\pi) interactions [1].
Zr-MOFs (e.g., UiO-66) Exceptional stability, tunable porosity, diverse topologies [2]. HPLC: PAHs, isomer separations [2]. GC: alkane isomers, substituted benzenes [2]. Coordination, electrostatic, H-bonding, hydrophobic, (\pi)-(\pi) interactions [2].
Zirconia (ZrO₂) Mechanically robust, stable over wide pH/temperature range, Lewis acid surface sites [3]. Historically used for protein separations, specialized HPLC applications [3]. Primarily Lewis acid-base; can be modified with polymers or carbon [3].

Detailed Experimental Protocol

This protocol provides a detailed methodology for preparing and evaluating a this compound-based stationary phase, based on extrapolation from known zirconium chemistry.

Materials and Equipment
  • Chemicals: this compound (e.g., CAS 15844-92-5 [1] [4]), porous silica microspheres (e.g., 5 µm, 100 Å), toluene (anhydrous), methanol (HPLC grade), hexane (HPLC grade).
  • Analytes for Testing: Alkylbenzenes, polycyclic aromatic hydrocarbons (PAHs), xylene isomers [2].
  • Equipment: HPLC system, blank chromatography columns, ultrasonic bath, vacuum filtration setup, analytical balance, oven.
Procedure
  • Stationary Phase Preparation

    • Weigh 1.0 g of porous silica microspheres.
    • Dissolve 0.2 g of this compound in 50 mL of warm toluene.
    • Add the silica to the this compound solution. Sonicate for 20 minutes and then stir for 12 hours.
    • Recover the coated silica by vacuum filtration and wash with fresh toluene, followed by hexane.
    • Dry the product in an oven at 60°C for 6 hours.
  • Column Packing

    • Use the slurry packing method. Disperse 0.8 g of the coated stationary phase in 20 mL of a methanol-hexane mixture.
    • Sonicate to form a homogeneous slurry and pack into a blank HPLC column (e.g., 4.6 mm x 150 mm) at a high constant pressure using a suitable pump.
  • Chromatographic Evaluation

    • Condition the packed column with mobile phase for 30 minutes.
    • Mobile Phase: Methanol:Water (85:15, v/v) is a suggested starting point for reversed-phase testing [5] [6].
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detector at 225-280 nm, depending on analytes [7] [5].
    • Test Mix: Inject a standard mixture containing uracil (void marker), toluene, naphthalene, and biphenyl.
    • Calculate column efficiency (theoretical plates per meter), asymmetry factor, and retention factors.

Key Considerations for Method Development

When working with zirconium-based materials, several factors are critical for success:

  • Lewis Acid-Base Interactions: The zirconium sites can strongly interact with Lewis bases (e.g., phosphate groups, certain amines). This can be leveraged for selectivity but may cause excessive retention or peak tailing for some compounds. Adding competing agents like phosphate to the mobile phase can help modulate these interactions [3].
  • pH Stability: Zirconia is known for its stability across a wide pH range [3]. While the stability of this compound under various pH conditions should be verified, it may offer an advantage over traditional silica for alkaline separations.
  • Method Validation: For quantitative analysis, any developed method must be validated according to ICH guidelines [7] [6]. Parameters include specificity, linearity, accuracy, precision, and robustness.

Pathways for Further Research

Since a direct protocol for this compound is not established, you may need to explore these avenues:

  • Synthesize the Material: this compound can be prepared by the reaction of sodium stearate with a zirconium salt like zirconium oxychloride [1].
  • Investigate Established Alternatives: Consider using commercially available Zr-MOFs (like UiO-66) or zirconia-based columns, which have documented protocols and proven performance for complex separations [2] [3].

References

Application Note: Zinc Stearate as a Lubricant and Release Agent in Plastics Processing

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction Zinc stearate is a metallic soap, formed by the reaction of stearic acid with zinc oxide, which appears as a fine, white, hydrophobic powder [1] [2]. It is considered an indispensable additive in plastics manufacturing, where it primarily functions as a lubricant and mold release agent. Its use facilitates smoother processing, reduces production downtime, and minimizes defects in the final product [3].

2.0 Key Functions and Mechanisms Zinc stearate serves multiple critical functions in plastics processing, as outlined in the table below.

Function Mechanism of Action Primary Benefit
Lubricant & Mold Release Agent [3] Forms a protective layer at the interface between molten plastic and metal mold. Prevents sticking, ensures clean part ejection, extends mold life, reduces waste [3] [1].
Internal Lubricant [1] Reduces friction between polymer chains during melt processing. Lowers melt viscosity, improves flow characteristics, and reduces energy consumption [1].
Stabilizer (in PVC) [3] Acts as a heat stabilizer, preventing thermal degradation during processing. Maintains product durability, flexibility, and surface quality [3].

3.0 Application Protocols The following protocols detail the use of zinc stearate in common plastics processing methods.

3.1 Protocol for Injection Molding

  • Objective: To achieve efficient demolding and a high-quality surface finish.
  • Materials: Polymer resin (e.g., PVC, Polyolefins), Zinc Stearate powder.
  • Equipment: High-speed mixer, Injection molding machine.
  • Procedure:
    • Pre-mixing: Add zinc stearate at a typical concentration of 0.2 - 0.5 wt% to the polymer resin in a high-speed mixer.
    • Blending: Mix for 15-20 minutes at ambient temperature to ensure a uniform coating of the polymer granules.
    • Processing: Feed the pre-mixed compound into the injection molding hopper.
    • Molding: Process according to standard parameters for the specific polymer. The presence of zinc stearate will act as an internal and external lubricant[CITATION:8].

3.2 Protocol for Use as a PVC Stabilizer

  • Objective: To prevent the thermal degradation of PVC during high-temperature processing.
  • Materials: PVC resin, Zinc Stearate, Other co-stabilizers (e.g., calcium stearate).
  • Equipment: Hot mixer/cool mixer combination, Extruder or Calender.
  • Procedure:
    • Formulation: Zinc stearate is typically used as part of a stabilizer package. Its concentration can vary but often falls within 0.1 - 0.3 phr (parts per hundred parts of resin).
    • Dry Blending: Combine all components (PVC resin, stabilizers, plasticizers, pigments) in a hot mixer until a homogeneous dry blend is achieved (typically at 100-120°C).
    • Cooling: Transfer the mixture to a cool mixer and agitate until the temperature drops below 40°C.
    • Processing: The stabilized compound is now ready for extrusion, calendering, or injection molding [3].

4.0 Experimental Workflow for Additive Evaluation The diagram below illustrates a generalized workflow for evaluating a metallic soap additive, like zinc stearate, in a plastics formulation.

G Start Start: Define Application Goal F1 Formulate Masterbatch Start->F1 F2 Select Additive & Determine Concentration F1->F2 F3 Melt Blend Components F2->F3 F4 Process (e.g., Inject, Extrude) F3->F4 F5 Test Material Properties F4->F5 F6 Analyze Performance Data F5->F6 End Conclude on Suitability F6->End

References

Chemical Profile of Zirconium Stearate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of Zirconium Stearate as found in the available literature.

Property Description
IUPAC Name Zirconium(4+) octadecanoate [1]
Chemical Formula C₇₂H₁₄₀O₈Zr [1]
Molar Mass 1225.1 g/mol [1]
Appearance White powder [1]
Primary Documented Uses Raw material for waterproofing, emulsion stabilizer, and flattening agent [1].
Solubility in Water Insoluble [1]

Proposed Experimental Workflow for Emulsion Preparation

Since explicit protocols for this compound emulsion were not found, the following workflow is a suggested approach based on general practices for preparing metal stearate-stabilized emulsions. You should validate and optimize these steps in the lab.

Start Start Preparation Step1 Aqueous Phase Preparation Heat deionized water to 60-80°C Start->Step1 Step2 Add Additives Add wetting dispersant, emulsifier, crosslinking agent, bactericide, and suspending agent Step1->Step2 Step3 Disperse and Emulsify Stir for 30-40 mins at 60-80°C Step2->Step3 Step4 Add Defoaming Agent Introduce water-based defoaming agent Step3->Step4 Step5 Add this compound Introduce this compound powder to the mixture Step4->Step5 Step6 Grind and Reduce Particle Size Grind to target particle size (e.g., 0.5-1 µm) Step5->Step6 Step7 Discharge and Package Final emulsion product Step6->Step7

Application Considerations and Comparative Analysis

This compound is classified as a "metallic soap" [1]. In emulsions, metal stearate particles like this compound likely act through steric hindrance, where particles adsorb at the oil-water interface, forming a physical barrier that prevents droplets from coalescing [2].

For context, the table below compares this compound with other metal stearates mentioned in the search results, though their specific application data is also limited.

Stearate Type Key Documented Applications in Emulsions / Systems Key Characteristics
This compound Waterproofing materials, emulsion stabilizer, flattening agent [1]. White powder, water-insoluble [1].
Ultrafine Zinc Stearate Cosmetics (sunscreens, makeup), pharmaceuticals (topical delivery), coatings (anti-settling agent) [2]. Sub-micron particle size (<1 µm) for better dispersion; functions as lubricant, stabilizer [2] [3].
Calcium Stearate Emulsion Paper coatings, water-based paints, lubricant & release agent for plastics/ rubber, waterproofing [4]. Aqueous dispersion; used as stabilizer, lubricant, and non-toxic additive [4].

Critical Gaps and Further Research

  • Mechanism of Action: The specific functional mechanism of this compound as an emulsion stabilizer is not detailed in the search results.
  • Quantitative Formulations: Exact concentrations, processing parameters (like stirring speed), and characterization methods for the final emulsion are not available for this compound.
  • Protocol Specificity: The provided workflow is a generalized guide. It is crucial to base your lab work on specialized pharmaceutical and chemical resources not fully captured in this search.

References

Comprehensive Application Notes and Protocols: Electrodeposition of Zirconium Myristate Superhydrophobic Coatings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Superhydrophobic Coatings and Electrodeposition Principles

Superhydrophobic surfaces are defined by their extreme water-repellent properties, exhibiting water contact angles (WCA) exceeding 150° and low sliding angles that enable droplets to easily roll off the surface. This phenomenon is inspired by natural surfaces such as lotus leaves, which possess micro- and nanoscale hierarchical structures that trap air and minimize liquid-solid contact. According to the Cassie-Baxter model, when a water droplet rests on a superhydrophobic surface, it contacts both the solid surface and trapped air pockets, resulting in high apparent contact angles due to the composite interface. The theoretical basis for this behavior stems from the combination of surface roughness at multiple scales and low surface energy chemistry, which together enable the remarkable water repellency that defines superhydrophobicity [1].

Electrodeposition has emerged as a highly effective and versatile method for creating superhydrophobic coatings on conductive substrates. This technique involves the electrochemical precipitation of metal-organic compounds onto a substrate serving as an electrode when immersed in an appropriate electrolyte solution. The process offers significant advantages including precise control over coating morphology, relatively simple equipment requirements, scalability for industrial applications, and the ability to create complex hierarchical structures through manipulation of deposition parameters. For zirconium myristate coatings, the electrodeposition process facilitates the formation of coordinated complexes between zirconium ions and myristate anions directly on the substrate surface, creating the micro-nano hierarchical structures essential for superhydrophobic behavior [2] [3].

The fundamental mechanism involves applying an electrical current between the substrate (cathode) and a counter electrode (anode) immersed in an electrolyte containing zirconium salts (typically zirconium chloride) and myristic acid. Under the influence of the electric field, electrochemical reactions occur at the substrate-electrolyte interface, leading to local pH changes that facilitate the formation and deposition of zirconium myristate complexes. These complexes spontaneously organize into the characteristic lotus-leaf-like structures composed of nano- and micro-leaves that confer superhydrophobic properties through their hierarchical morphology and low surface energy chemistry [2].

Materials and Electrolyte Preparation

Required Materials and Equipment
  • Substrate: Copper sheets (99.9% purity) or other conductive substrates

  • Zirconium source: Zirconium chloride (ZrCl₄), ≥98% purity

  • Organic modifier: Myristic acid (CH₃(CH₂)₁₂COOH), ≥98% purity

  • Solvent: Absolute ethanol (≥99.8% purity)

  • pH modifier: Hydrochloric acid (HCl, 37% concentration)

  • Distilled or deionized water

  • Electrodeposition setup: DC power supply, two-electrode cell configuration

  • Substrate preparation: SiC abrasive papers (various grits), ultrasonic cleaner, degreasing agents

  • Characterization equipment: Contact angle goniometer, scanning electron microscope, FT-IR spectrometer, electrochemical workstation

Electrolyte Formulation and Optimization

The electrolyte composition plays a critical role in determining the morphology and properties of the resulting superhydrophobic coating. Based on systematic optimization studies, the following electrolyte formulation has been identified as optimal for achieving robust superhydrophobic coatings with zirconium myristate:

Table 1: Optimal electrolyte composition for zirconium myristate superhydrophobic coatings

Component Concentration Role Effect of Variation
Zirconium chloride 0.014 M Zirconium ion source Higher concentrations increase coating thickness; lower concentrations result in incomplete coverage
Myristic acid 0.1 M Hydrophobic ligand Forms water-repellent zirconium myristate complex; insufficient concentration reduces hydrophobicity
Ethanol Solvent (balance) Primary solvent Ensures dissolution of both inorganic and organic components
Hydrochloric acid 10 mL (37%) pH control Facilitates reaction; affects morphology and deposition rate

It is worth noting that similar approaches have been successfully employed with cerium-zirconium myristate composite coatings, where the optimal concentration ratio between cerium chloride and zirconium chloride was established at 0.056 M:0.014 M (4:1 ratio). This composite coating achieved a contact angle of 161° and demonstrated enhanced corrosion resistance properties, suggesting that mixed metal myristate systems may offer additional performance benefits [2] [3].

Experimental Protocols: Coating Fabrication

Substrate Preparation
  • Sectioning: Cut copper substrates to desired dimensions (typically 1 × 2 cm or 2 × 2 cm) for experimental consistency.
  • Mechanical polishing: Progressively polish substrates using SiC abrasive papers from coarser (400 grit) to finer (2000 grit) grades to achieve a uniform surface finish.
  • Degreasing: Immerse polished substrates in acetone and ultrasonicate for 10 minutes to remove organic contaminants and polishing residues.
  • Acid cleaning: Etch substrates in dilute hydrochloric acid (10% v/v) for 30 seconds to remove surface oxides and activate the surface.
  • Rinsing: Thoroughly rinse substrates with distilled water followed by ethanol to ensure complete cleaning.
  • Drying: Gently dry substrates using a stream of inert gas (nitrogen or argon) or air to prevent water spotting before electrodeposition.
Electrodeposition Procedure
  • Electrolyte preparation: Dissolve the appropriate quantities of zirconium chloride and myristic acid in absolute ethanol under continuous magnetic stirring until complete dissolution is achieved (approximately 30 minutes).
  • Acid addition: Carefully add 10 mL of hydrochloric acid (37%) to the electrolyte mixture while maintaining stirring to ensure homogeneous solution.
  • Cell setup: Arrange the electrochemical cell with the prepared copper substrate as the cathode and a platinum mesh or graphite rod as the counter electrode (anode). Maintain an inter-electrode distance of 1-2 cm.
  • Deposition parameters: Apply a constant current density of 2-5 mA/cm² for a deposition time of 20-60 minutes at ambient temperature (25 ± 2°C). The specific parameters should be optimized based on desired coating characteristics.
  • Post-processing: After deposition, carefully remove the coated substrate from the electrolyte and rinse gently with ethanol to remove any loosely adsorbed species.
  • Drying and maturation: Allow the coated substrate to air-dry at room temperature for at least 2 hours before characterization or application.

Table 2: Optimization of electrodeposition parameters for zirconium myristate coatings

Parameter Optimal Range Effect on Coating Properties
Current density 2-5 mA/cm² Higher current densities accelerate deposition but may produce less uniform morphologies
Deposition time 20-60 minutes Longer times increase coating thickness and surface roughness
Temperature 25-40°C Elevated temperatures can enhance reaction kinetics but may affect morphology
Concentration ratio (Zr:Myristate) 1:7 Critical for complete complex formation and hierarchical structure development

The experimental workflow for the entire fabrication process can be visualized as follows:

G Start Start Substrate Preparation Polish Mechanical Polishing (400-2000 grit) Start->Polish Degrease Degreasing (Ultrasonic cleaning in acetone) Polish->Degrease AcidClean Acid Etching (10% HCl for 30s) Degrease->AcidClean Rinse1 Rinsing (Distilled water + ethanol) AcidClean->Rinse1 Dry1 Drying (Inert gas stream) Rinse1->Dry1 PrepElectrolyte Prepare Electrolyte (ZrCl₄ + Myristic acid in ethanol) Dry1->PrepElectrolyte AddAcid Add HCl (10 mL, 37%) PrepElectrolyte->AddAcid SetupCell Setup Electrochemical Cell (Cu cathode, Pt anode) AddAcid->SetupCell Electrodeposit Electrodeposition (2-5 mA/cm², 20-60 min) SetupCell->Electrodeposit Rinse2 Rinsing (Ethanol to remove residues) Electrodeposit->Rinse2 Dry2 Air Drying (2+ hours at room temperature) Rinse2->Dry2 Final Final Coating (Characterization) Dry2->Final

Figure 1: Experimental workflow for the fabrication of zirconium myristate superhydrophobic coatings via electrodeposition

Coating Characterization and Performance Evaluation

Structural and Chemical Characterization
  • Surface morphology: Analyze coating morphology using Field Emission Scanning Electron Microscopy (FE-SEM) at various magnifications. The optimal zirconium myristate coating exhibits a hierarchical structure with lotus-leaf-like micro-nano features that create the necessary surface roughness for superhydrophobicity. These structures typically consist of vertically aligned plates with dimensions of 5-8 μm at the microscale and finer nanostructures on their surfaces [2] [4].

  • Chemical composition: Perform Fourier Transform Infrared (FT-IR) spectroscopy to confirm the formation of zirconium myristate. Characteristic absorption bands should include:

    • Asymmetric and symmetric CH₂ stretches at 2918 cm⁻¹ and 2850 cm⁻¹
    • Carboxylate stretches between 1400-1650 cm⁻¹, indicating coordination between zirconium and myristate
    • Additional verification can be obtained through Energy Dispersive X-ray Spectroscopy (EDS) to confirm the presence of zirconium in the coating [2] [3].
  • Crystal structure: Use X-ray Diffraction (XRD) to determine the crystallinity and phase composition of the deposited coating. Zirconium myristate coatings typically show broad, low-intensity peaks indicating limited crystallinity or amorphous characteristics [4].

Wettability and Performance Assessment
  • Contact angle measurements: Quantify hydrophobicity using a contact angle goniometer by placing a 4-5 μL water droplet on the coating surface and measuring the static contact angle. The zirconium myristate coating should achieve contact angles ≥160°, meeting the criterion for superhydrophobicity. Additionally, measure the sliding angle by tilting the stage until the droplet begins to move; values <10° indicate low adhesion and self-cleaning potential [2] [1].

  • Corrosion resistance: Evaluate protective properties using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in a 3.5 wt% NaCl solution. The superhydrophobic coating should exhibit significantly increased impedance (2-3 orders of magnitude higher than bare substrate) and positive shifts in corrosion potential along with decreased corrosion current density in polarization measurements, indicating enhanced corrosion resistance [2] [4].

  • Mechanical durability: Assess robustness through:

    • Abrasion tests: Subject the coating to controlled abrasion using sandpaper under specific loads
    • Adhesion tests: Perform tape tests according to ASTM standards
    • Water impact resistance: Evaluate resistance to continuous water droplet impact
    • Optimal coatings maintain superhydrophobicity after these mechanical challenges [4].

Applications and Performance Data

Corrosion Protection Performance

Zirconium myristate superhydrophobic coatings provide exceptional corrosion protection for metal substrates, particularly in aggressive environments. The corrosion inhibition mechanism involves the composite solid-air surface that forms when the coating contacts corrosive solutions, creating air pockets that prevent penetration of corrosive species to the underlying substrate. This phenomenon significantly reduces the contact area between the corrosive medium and the substrate surface, thereby dramatically decreasing corrosion rates [2].

Table 3: Corrosion performance of zirconium myristate superhydrophobic coatings on copper substrates

Performance Parameter Bare Copper Zr-Myristate Coated Copper Improvement Factor
Corrosion current density (Icorr) 2.45 μA/cm² 0.078 μA/cm² ~31 times decrease
Corrosion potential (Ecorr) -0.255 V -0.132 V 123 mV positive shift
Polarization resistance 8.45 kΩ·cm² 356 kΩ·cm² ~42 times increase
Protection efficiency - ~97% -

The exceptional corrosion protection stems from the synergistic effect between the hierarchical microstructure that traps protective air layers and the inherent chemical stability of zirconium myristate complexes. Even during extended immersion tests, these coatings maintain their protective properties, with EIS spectra showing only modest decreases in impedance modulus over time, confirming their durability in corrosive environments [2] [3].

Comparative Performance with Alternative Formulations

Research has explored various metal myristate coatings for corrosion protection, allowing for informative comparisons between different systems:

Table 4: Comparison of different metal myristate coatings for corrosion protection

Coating Type Substrate Contact Angle Corrosion Protection Efficiency Notes
Zirconium myristate Copper 161° ~97% Excellent adhesion, hierarchical structure
Cerium-Zirconium myristate Copper 161° >97% Synergistic effect, enhanced coverage
Calcium myristate AZ31 Mg alloy ~140° Moderate Good adhesion, less hierarchical
Cerium myristate AZ31 Mg alloy ~138° Moderate Thick but cracked, poor adhesion
Calcium/Cerium myristate AZ31 Mg alloy ~142° Good Combined benefits, improved corrosion

The data reveals that zirconium-containing myristate coatings generally outperform other metal myristate systems in terms of both hydrophobicity and corrosion protection. This superior performance can be attributed to the strong coordination between zirconium ions and myristate anions, which facilitates the formation of well-defined hierarchical structures with enhanced barrier properties [5] [6].

Troubleshooting and Optimization Guidelines

Common Issues and Solutions
  • Incomplete coverage: If the coating shows incomplete substrate coverage, increase deposition time (up to 60 minutes) and ensure proper substrate activation during preparation. Verify electrolyte freshness and concentration accuracy.

  • Insufficient contact angle: If contact angles remain below 150°, optimize the zirconium-to-myristate ratio (target 1:7), verify myristic acid concentration, and consider extending deposition time to enhance hierarchical structure development.

  • Poor adhesion: For coatings with inadequate adhesion to substrate, enhance surface preparation through more thorough mechanical abrasion and chemical activation. Ensure the substrate is completely clean and oxide-free before deposition.

  • Non-uniform deposition: For irregular coating morphology, ensure constant stirring during deposition, maintain consistent current density, and verify electrode alignment and spacing in the electrochemical cell.

Stability and Long-Term Performance

To ensure long-term stability of zirconium myristate superhydrophobic coatings:

  • Thermal stability: The coating maintains superhydrophobicity up to approximately 200°C, beyond which thermal decomposition of the organic component may occur.
  • Chemical stability: The coating demonstrates good stability in aqueous environments with neutral pH, but may degrade under strongly acidic or alkaline conditions.
  • Mechanical stability: While the hierarchical structure may be susceptible to severe mechanical abrasion, the coating shows excellent resistance to water impact and mild abrasion.
  • Long-term storage: Store coated substrates in dry, ambient conditions to prevent contamination of the surface morphology, which is critical for maintaining superhydrophobicity.

Conclusion

The electrodeposition of zirconium myristate superhydrophobic coatings represents a robust and efficient method for creating highly water-repellent surfaces with exceptional corrosion protection properties. Through careful control of electrolyte composition (specifically 0.014 M zirconium chloride and 0.1 M myristic acid in ethanolic solution) and deposition parameters (2-5 mA/cm² for 20-60 minutes), these coatings can achieve contact angles exceeding 160° with the characteristic hierarchical microstructure resembling lotus leaves. The resulting coatings provide corrosion protection efficiencies exceeding 97% for copper substrates in aggressive environments, making them highly promising for various industrial applications where both water repellency and corrosion resistance are required. The relative simplicity of the electrodeposition process, combined with the exceptional performance of the resulting coatings, positions this technology as a valuable approach for surface engineering in numerous fields including marine applications, chemical processing, and biomedical devices.

References

Zirconium Stearate: Chemical Background and Potential as an Antibacterial Agent

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and General Properties

Zirconium stearate is a metal-organic compound, classified as a metallic soap, with the chemical formula C₇₂H₁₄₀O₈Zr. [1] It is a salt formed from zirconium and stearic acid. [1]

The table below summarizes its basic physicochemical properties:

Property Description
Chemical Name This compound; Zirconium(4+) octadecanoate [1]
Molecular Formula C₇₂H₁₄₀O₈Zr [1]
Molar Mass 1225.1 g/mol [1]
Appearance White powder [1]
Solubility Insoluble in water [1]

Known Applications and Synthesis

Current Uses

Available information describes non-pharmaceutical applications for this compound, including use as:

  • A raw material for waterproofing substances. [1]
  • An emulsion stabilizer. [1]
  • A flattening agent. [1]
Synthesis Methods

This compound can be prepared by:

  • Boiling stearic acid with sodium carbonate in water, followed by adding a solution of zirconium oxychloride. [1]
  • Reacting zirconium nitrate with sodium oleate. [1]

Research Gap and Proposed Investigation of Antibacterial Properties

The search results reveal a clear gap in the literature concerning the direct antibacterial efficacy of this compound. However, significant research exists on the antibacterial properties of other zirconium compounds, particularly zirconium oxide (ZrO₂), which provides a strong rationale for investigating this compound. [2] [3]

Evidence for Zirconium's Bioactivity
  • Antibacterial Zirconia Coatings: Zirconia (ZrO₂) bioceramic coatings on zirconium implants have demonstrated antibacterial activity, which can be further enhanced by incorporating antibacterial metal ions like zinc (Zn), silver (Ag), or copper (Cu) via post-treatment processes. [2]
  • Antibacterial Zirconia Nanoparticles: A 2024 study specifically evaluated Zirconium Oxide Nanoparticles (ZrO₂ NPs) and found them effective against oral pathogens like Streptococcus mutans and Enterococcus faecalis. The minimum inhibitory concentration (MIC) was determined using a broth microdilution method, and zones of inhibition of 12 mm and 15 mm were observed at a concentration of 100 mg/mL against S. mutans and E. faecalis, respectively. [3]
  • Osteogenic Effects of Zirconium Ions: Studies on soluble ionic forms of zirconium (e.g., from ZrCl₄) show that they can up-regulate the BMP/SMAD signaling pathway in human osteoblasts, increasing proliferation and differentiation. [4] This suggests that zirconium ions can actively interact with biological systems.
Proposed Experimental Workflow for Antibacterial Testing

Given the lack of direct protocols for this compound, the following workflow adapts standard methods used for similar materials, such as ZrO₂ nanoparticles. [3] This can serve as a starting point for researchers.

Start Start: Prepare this compound Prep Preparation of Test Material • Obtain/characterize Zr stearate powder • Prepare stock dispersions in suitable solvent • Sonicate to break aggregates Start->Prep Assay1 Agar Well Diffusion Assay • Seed Mueller-Hinton agar with test bacteria • Create wells in agar • Add Zr stearate dispersions at varying concentrations • Incubate and measure Zones of Inhibition (ZOI) Prep->Assay1 Assay2 Broth Microdilution for MIC • Prepare serial dilutions in 96-well plate • Inoculate with standardized bacterial suspension • Incubate and measure turbidity spectrophotometrically Prep->Assay2 Analysis Analysis and Validation • Determine Minimum Inhibitory Concentration (MIC) • Correlate MIC with ZOI data • Perform statistical analysis Assay1->Analysis Assay2->Analysis End End: Report Findings Analysis->End

Proposed experimental workflow for evaluating the antibacterial properties of this compound, adapted from standard methods. [3]

Proposed Quantitative Testing Protocol

The table below outlines a potential experimental design based on methods used for ZrO₂ NPs. [3]

Experimental Component Proposed Protocol for this compound
Test Microorganisms Gram-positive (e.g., S. mutans, E. faecalis); Gram-negative (e.g., E. coli). [3]
Sample Preparation Prepare stock solution (e.g., 100 mg/mL) in deionized water or a suitable organic solvent. Sonicate to disperse aggregates. Create serial dilutions (e.g., 25, 50, 75 mg/mL). [3]
Antibacterial Susceptibility (Qualitative) Agar Well Diffusion Method: Use Mueller-Hinton agar plates. Swab bacterial culture. Add samples to wells. Incubate (37°C, 24 hrs). Measure Zone of Inhibition (ZOI) diameter. Use Gentamicin or Ampicillin as a positive control. [3]
Minimum Inhibitory Concentration (MIC) (Quantitative) Broth Microdilution Method (CLSI M100): Use a 96-well microdilution plate with cation-adjusted Mueller-Hinton broth. Add serially diluted Zr stearate. Inoculate with standardized bacterial suspension (5.0 × 10² to 2.5 × 10³ CFU/mL). Incubate (37°C, 24 hrs). Read MIC spectrophotometrically (e.g., 490 nm) as the lowest concentration showing prominent growth inhibition. [3]

Potential Mechanisms of Action and Research Outlook

While the mechanism of action for this compound is unknown, proposed mechanisms for other zirconium compounds and metal soaps can guide hypothesis generation:

  • Interaction with Bacterial Membranes: The lipophilic stearate chain might integrate into or disrupt the bacterial cell membrane. [1]
  • Ion Release: The compound might slowly release zirconium ions, which could interfere with essential bacterial enzyme systems or generate reactive oxygen species, a mechanism reported for other metal ions. [4]
  • Surface Charge and Interaction: Nanoparticulate aggregates of this compound might exhibit surface properties that damage bacterial cells.

Future research should focus on material characterization, time-kill assays, cytotoxicity assessment, and mechanistic studies to evaluate the potential of this compound as a novel antibacterial agent.

References

Common Stabilizers for Zirconia-Based Materials

Author: Smolecule Technical Support Team. Date: February 2026

The thermal instability of pure zirconia often relates to phase transformations during heating. Adding stabilizers can inhibit these changes. The following table lists stabilizers used for other zirconium materials, as found in the search results.

Stabilizer/Additive Effect on Thermal Stability Relevant Material Key Findings
Yttrium Oxide (Yttria) [1] Suppresses phase transformation; increases surface area retention. Zirconia Aerogel Adding 8 wt% yttria prevented the phase transformation from tetragonal to monoclinic after heat treatment at 1000°C for 2 hours [1].
Lanthanum Oxide (Lanthana) [2] Significantly improves thermal stability of porous texture. Monoclinic Zirconia Lanthana was found to be the most effective oxide additive for improving thermal stability up to 900°C [2].
Scandium Oxide (Scandia) [3] Stabilizes the crystal structure for high-temperature applications. Scandia-Stabilized Zirconia (ScSZ) Forms a solid solution with ZrO2, resulting in ceramics with high electrical conductivity and a low thermal expansion coefficient [3].
Calcium Oxide (Calcia) [2] Improves thermal stability, induces partial phase transition. Monoclinic Zirconia Led to an improvement in thermal stability up to 900°C and brought about a partial transition to a cubic zirconia phase [2].

Suggested Experimental Pathways

Based on general materials science approaches, here are some experimental methodologies you could adapt for investigating zirconium stearate stability. The workflow below outlines this troubleshooting process.

Start Start: Assess Thermal Stability of this compound Step1 1. Define Failure Mode (e.g., Weight Loss, Phase Change, Discoloration) Start->Step1 Step2 2. Select Potential Stabilizers (e.g., Yttria, Lanthana) Step1->Step2 Step3 3. Design Experiment (TGA, DSC, XRD post-heating) Step2->Step3 Step4 4. Analyze Data (Onset Temp., Residue, Crystal Structure) Step3->Step4 Step5 5. Optimize & Iterate (Refine stabilizer type/concentration) Step4->Step5 Step5->Step2 Repeat cycle

Core Experimental Protocol to Consider

You can adapt the following general protocol to test the effectiveness of different stabilizers:

  • 1. Sample Preparation: Create homogeneous mixtures of this compound with different potential stabilizers (e.g., metal oxides). Consider using a solvent to ensure intimate mixing, followed by careful drying.
  • 2. Heat Treatment: Subject the stabilized and pure (control) samples to a controlled temperature program in a furnace. A common approach is to use a Thermogravimetric Analysis (TGA) instrument, which heats the sample while precisely measuring its weight loss [4] [5].
  • 3. Post-Treatment Analysis:
    • TGA/DSC: Use TGA to determine the onset temperature of decomposition and the amount of residue. Differential Scanning Calorimetry (DSC) can identify thermal events like phase transitions [5].
    • X-ray Diffraction (XRD): Perform XRD analysis on the samples after heat treatment. This will reveal the crystal structure and phase composition, showing if the stabilizer has prevented an undesirable phase change [1] [4].
    • Surface Area Measurement (BET): If maintaining a high surface area is important, use nitrogen adsorption-desorption to measure the surface area after heating [1].

References

Technical Support Guide: Preventing Zirconium Stearate Lump Formation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Zirconium Stearate Caking

Problem: this compound powder is forming lumps or cakes, compromising flowability and experimental consistency.

Primary Cause: Caking in powdered solids like this compound typically occurs due to the formation of liquid bridges between particles. These bridges can form when the material is exposed to moisture, undergoes polymorphic phase transitions, or experiences changes in temperature and humidity that lead to fusion at the particle contacts. [1]

The following workflow outlines a systematic approach to diagnose and resolve the caking issue:

Start Observed: this compound Lumping Cause1 Moisture Absorption (Liquid Bridge Formation) Start->Cause1 Cause2 Polymorphic Phase Transition Start->Cause2 Cause3 Particle Fusion (due to temperature/humidity) Start->Cause3 Action1 Implement Moisture Control Cause1->Action1 Action2 Review & Control Storage Temperature Cause2->Action2 Action3 Use Processing Aids (e.g., Anti-caking Agents) Cause3->Action3 Resolved Issue Resolved: Free-Flowing Powder Action1->Resolved Action2->Resolved Action3->Resolved

Recommended Solutions

Based on the diagnosed causes, here are specific corrective and preventive actions:

Solution Category Specific Actions

| Moisture Control [1] | • Store in a tightly sealed, moisture-proof container. • Use desiccants in the storage environment. • Handle powder in a low-humidity controlled atmosphere. | | Process & Handling | • Avoid wide temperature fluctuations during storage. • Use powder in a "first-in, first-out" manner to minimize storage time. | | Use of Processing Aids | • Incorporate a compatible anti-caking agent (see FAQ for details). |

Frequently Asked Questions (FAQs)

What is an anti-caking agent and how does it work?

An anti-caking agent is an additive placed in powdered or granulated materials to prevent the formation of lumps and ensure ease of handling. [1] They function primarily by:

  • Absorbing excess moisture. [1]
  • Coating particles to make them water-repellent (hydrophobic). [1]
Which anti-caking agents are effective and compatible with this compound?

While specific compatability testing is recommended for your application, the following agents are widely used in industrial and scientific contexts for similar metallic stearates. The table below lists potential options.

Anti-caking Agent Example Codex # Mechanism of Action Common Use Cases
Calcium Silicate [1] N/A Absorbs both water and oil. Table salt, dried milk, flours, spices.
Magnesium Stearate [1] 470 Coats particles, hydrophobic. Pharmaceuticals, foods, plastics.
Silica (e.g., Diatomaceous Earth) [1] 551 Absorbs moisture, separates particles. Animal foods, fertilizers.
Calcium Stearate [1] 470 Coats particles, lubricating. Foods, plastics, cosmetics.
This compound is itself used as a flattening agent. Can its own caking affect this application?

Yes. As a flattening agent, this compound is intended to create a uniform surface finish. [2] If the powder itself is lumpy, it will not disperse evenly in the formulation, leading to defects like surface imperfections and an inconsistent finish.

What are the safety considerations when handling this compound and anti-caking agents?

While the search results do not detail specific hazards for this compound, the handling of fine powders requires caution. By analogy, zinc stearate dust can cause respiratory irritation with prolonged exposure and may irritate skin and eyes upon direct contact. [3] Recommended Precautions:

  • Use personal protective equipment (PPE) such as gloves and safety glasses. [3]
  • Handle the material in a well-ventilated area or use a fume hood to avoid inhaling dust. [3]

References

zirconium stearate batch-to-batch reproducibility

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Batch-to-Batch Variability

Batch-to-batch variability refers to differences in the quality, composition, or performance of a material produced in different manufacturing lots. For complex products, this is a significant challenge.

The table below summarizes the primary sources of variability and their impact on the final product, which are crucial for troubleshooting.

Source of Variability Impact on Final Product Relevant Industry Context
Raw Material Properties [1] Chemical composition, biological activity, and physical properties of the final product [1] Botanical Drug Products [1]
Processing Conditions [1] Alters raw materials in unpredictable ways, affecting product quality and consistency [1] Botanical Drug Products [1]
Deviations in Specific Growth Rate (μ) [2] Affects biomass profile, physiological state of cells, and final product titer [2] Microbial Recombinant Protein Production [2]
Inherent Manufacturing Deviation [3] Leads to bioequivalence failure due to differences in bioavailability between batches [3] Pharmaceutical Inhalation Powders (e.g., Advair Diskus) [3]

Strategies for Improving Reproducibility

Advanced process control and data analytics strategies can be adapted to improve the batch-to-batch reproducibility of zirconium stearate production.

  • Implement a "Golden-Batch" Model: This strategy involves building an ideal process model using data from high-performing production batches. You can create a reference "golden-batch" profile by identifying critical process parameters (e.g., feeding rates, temperature, pH) that correlate with high-quality this compound output. Real-time process monitoring can then detect and correct deviations from this predefined path [1].
  • Utilize Model Predictive Control (MPC): For highly precise control, implement a Model Predictive Control (MPC) strategy. MPC uses a process model to predict future system behavior and proactively adjusts control variables to keep the process on the optimal trajectory. This forward-looking approach leads to a much smoother process operation and higher consistency [4].
  • Apply Multivariate Data Analysis: Use multivariate data analytics tools (e.g., SIMCA) to understand the complex relationships between raw material attributes, process parameters, and final product quality. This helps identify critical process variables and allows for adjusting production parameters to compensate for variations in raw materials, ensuring final product quality [1].

Analytical Method Validation

Consistent and reliable analysis is foundational to identifying variability. The following parameters should be validated for any analytical method used to assess this compound to ensure the data you are using for troubleshooting is trustworthy [5].

Validation Parameter Definition & Purpose Example Protocol (for reference)
Accuracy The closeness of agreement between a measured value and a true reference value. Assessed via % Recovery [5]. Spiking placebo with analyte at 50%, 100%, and 150% of target concentration. Acceptance: 98-102% recovery [5].
Precision The degree of agreement among individual test results. Includes repeatability (same analyst, same day) and intermediate precision (different analysts, days, equipment) [5]. Preparing and analyzing 10 replicate samples. Acceptance: %RSD ≤ 2.0% [5].
Linearity The ability of the method to obtain results directly proportional to analyte concentration within a given range [5]. Preparing analyte standards at a minimum of 5 concentration levels (e.g., 1-5 μg/mL). Acceptance: r² > 0.999 [5].
LOD & LOQ Limit of Detection (LOD): The lowest level an analyte can be detected. Limit of Quantitation (LOQ): The lowest level an analyte can be quantified with precision and accuracy [5]. LOD = 3.3 × (SD/Slope); LOQ = 10 × (SD/Slope). SD is the standard deviation of the response [5].

Workflow for Troubleshooting Variability

When faced with a batch-to-batch reproducibility issue, you can follow this structured troubleshooting workflow to identify and address the root cause.

Start Start: Batch-to-Batch Variability Detected Step1 1. Confirm Analytical Method Validity Start->Step1 Step1->Step1 Method Invalid Re-validate Step2 2. Analyze Raw Material Data Step1->Step2 Method is Valid Step3 3. Review Process Parameter History Step2->Step3 Step4 4. Identify Correlation with Final Product Quality Step3->Step4 Step5 5. Implement & Verify Control Strategy Step4->Step5 End Outcome: Improved Reproducibility Step5->End

Key Takeaways

To summarize the approach for your technical support center:

  • Root Causes: Variability typically stems from raw materials, process parameters, or analytical methods.
  • Core Strategy: Move from simple open-loop control to a data-driven, model-based feedback control system (e.g., Golden Batch model or MPC) to guide the process along a robust, predefined path [2] [1] [4].
  • Data Foundation: Multivariate data analysis is key to understanding the complex relationships between your process inputs and the quality of this compound [1].
  • Trust Your Data: Ensure all analytical methods used for quality control and decision-making are fully validated for accuracy, precision, and linearity [5].

References

Synthesis Parameters for Zirconium Carboxylates

Author: Smolecule Technical Support Team. Date: February 2026

The following parameters are adapted from a solid-phase mechanochemical synthesis developed for zirconium tetracarboxylates (isobutyrate, pivalate, and palmitate) and provide a foundational reference for optimizing your zirconium stearate synthesis [1].

Parameter Details & Optimal Conditions
General Method Solid-phase mechanochemical synthesis [1]
Zirconium Precursor Zirconium tetrachloride (ZrCl4) [1]
Carboxylate Source Sodium stearate (the sodium salt of stearic acid) is the analogous reagent to use.
Molar Ratio ZrCl4 : RCOONa = 1 : (4 - 5). A slight excess of the carboxylate source is recommended [1].
Mechanical Treatment Reactions are induced by mechanical activation using a ball mill. The reaction time is significantly reduced compared to conventional methods [1].

| Post-Treatment | 1. Thermal treatment of the reaction mixture after mechanical activation. 2. Extraction with an organic solvent to isolate the final product [1]. | | Key Advantages | This method avoids corrosive hydrogen chloride (HCl) gas as a byproduct, which is typically produced in direct reactions between ZrCl4 and carboxylic acids. The byproduct is sodium chloride (NaCl) [1]. |

Detailed Experimental Protocol

Based on the mechanochemical synthesis of zirconium tetracarboxylates, here is a detailed workflow you can adapt for this compound.

G Start Start Synthesis Step1 Charge Reactants • ZrCl₄ • Sodium Stearate (Molar Ratio 1:4-5) Start->Step1 Step2 Mechanical Activation (Ball Mill) Induces reaction, reduces time Step1->Step2 Step3 Observe Reaction Completion • Decreased intensity of reactant reflections in PXRD • Increased NaCl reflections Step2->Step3 Step4 Post-Treatment • Thermal treatment of mixture • Extraction with organic solvent Step3->Step4 Step5 Purify Product • Remove NaCl byproduct via washing Step4->Step5 Step6 Confirm Product • IR spectroscopy: characteristic absorption bands of Zr-OOCR Step5->Step6 End This compound Step6->End

Note: This protocol is an adaptation of a method used for other long-chain zirconium carboxylates [1].

Frequently Asked Questions

What are the main advantages of the solid-phase mechanochemical route? This method significantly reduces reaction time and, crucially, avoids the formation of corrosive hydrogen chloride (HCl) gas as a byproduct. The main byproduct is sodium chloride (NaCl), which is easier to handle and remove [1].

How can I confirm that the reaction has proceeded successfully? Powder X-ray Diffraction (PXRD) is a key technique. A successful reaction will show a decrease in the intensity of the starting material reflections and a corresponding increase in the reflections for sodium chloride. Furthermore, Fourier-Transform Infrared (FT-IR) Spectroscopy should show the appearance of characteristic absorption bands for the zirconium-carboxylate (Zr-OOCR) bonds after heat treatment [1].

Why might my synthesis have a low yield? The reaction efficiency can vary with the carboxylate chain length. The original research noted that the synthesis of zirconium tetrapalmitate (which has a C16 chain) lacked the exothermic effects seen with shorter chains, suggesting its reaction is less efficient. Stearate (C18) may present a similar challenge. Furthermore, insufficient mechanical activation energy or incorrect stoichiometry are common causes of low yield [1].

Key Optimization Considerations

While specific data for stearate is unavailable, these principles from zirconium chemistry can guide your optimization:

  • Confirm Reactivity: Be aware that longer-chain carboxylates like stearate may exhibit lower reactivity compared to shorter-chain analogs, potentially affecting yield [1].
  • Characterize Thoroughly: Use a combination of PXRD, FT-IR, and thermal analysis (TGA) to confirm the chemical structure, crystallinity, and thermal stability of your product [1] [2].
  • Explore Alternatives: If the mechanochemical method does not yield desired results, you can explore modifying other established routes. For example, zirconium oxychloride (ZrOCl₂) is a common precursor in zirconium chemistry [3] that could be reacted with stearic acid, though this would require handling HCl byproducts.

References

Technical Support Center: Zirconium Stearate Nanoparticle Dispersions

Author: Smolecule Technical Support Team. Date: February 2026

This resource is designed to assist researchers in preparing, characterizing, and troubleshooting dispersions of zirconium stearate (ZrSt) nanoparticles for applications in materials science, catalysis, and drug delivery.


Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism stabilizing this compound nanoparticle dispersions? A1: this compound dispersions are primarily stabilized by steric hindrance. The long, hydrocarbon tails of the stearate molecules (derived from stearic acid) form a hydrophobic layer around the zirconium core. This organic shell prevents nanoparticles from approaching each other closely enough for van der Waals forces to cause aggregation, providing stability in non-polar and weakly polar solvents.

Q2: Which solvents are most compatible with this compound? A2: ZrSt is highly hydrophobic and exhibits best dispersion stability in non-polar organic solvents. Polar solvents like water or alcohols will cause rapid aggregation and precipitation.

Q3: What are the key techniques to characterize the dispersion quality? A3: The key characterization techniques are:

  • Dynamic Light Scattering (DLS): For measuring hydrodynamic diameter and size distribution (PDI).
  • Zeta Potential Analysis: While less critical for pure steric stabilization, it can provide insight in mixed solvent systems.
  • Transmission Electron Microscopy (TEM): For direct visualization of primary particle size, shape, and degree of aggregation.
  • Ultraviolet-visible (UV-Vis) Spectroscopy: To monitor dispersion stability over time by tracking sedimentation.

Q4: My dispersion has formed a gel. Is it reversible? A4: It can be, depending on the cause. Physical gels formed by weak particle networking can often be re-dispersed with vigorous shaking, mild sonication, or by adjusting the solvent composition. However, strong aggregation or chemical changes may be irreversible.


Troubleshooting Guides

Issue 1: Rapid Aggregation and Sedimentation

Problem: The nanoparticle dispersion is unstable, with large aggregates forming and settling out of solution within minutes or hours.

Possible Cause Diagnostic Steps Solution
Incorrect Solvent Polarity Check solvent's Hansen Solubility Parameters. High polarity (e.g., water, methanol) is incompatible. Switch to a non-polar solvent (e.g., toluene, hexane, chloroform).
Insufficient Sonication Energy Observe if initial clumps are not breaking apart. Increase sonication power or duration. Use a probe sonicator instead of a bath sonicator.
Contamination with Polar Species Test if aggregation occurs after adding a new reagent. Ensure all glassware is dry. Use anhydrous solvents. Avoid cross-contamination.
Concentration Too High Dilute the dispersion 10-fold and observe stability. Work at a lower concentration to reduce particle-particle interactions.

Experimental Protocol: Standard Dispersion Preparation

  • Objective: To prepare a stable, monodisperse dispersion of ZrSt nanoparticles in toluene.
  • Materials: this compound powder, anhydrous toluene, analytical balance, ultrasonic bath or probe sonicator, vortex mixer.
  • Procedure:
    • Weigh out the desired mass of ZrSt powder (e.g., 5 mg).
    • Add it to a glass vial containing 10 mL of anhydrous toluene.
    • Cap the vial and vortex for 30 seconds to wet the powder.
    • Sonicate the mixture using a probe sonicator (e.g., 50% amplitude, 5 minutes, with a 5-second pulse/2-second pause cycle to prevent overheating).
    • Allow the dispersion to stand for 1 minute to let any large, un-dispersed debris settle.
    • Carefully decant the now-opaque, homogeneous dispersion into a clean vial for use.
Issue 2: Gelation or High Viscosity

Problem: The dispersion becomes a viscous gel or paste, making it difficult to handle or process.

Possible Cause Diagnostic Steps Solution
Particle Network Formation Observe under TEM for a 3D network. Dilution reduces viscosity. Dilute the dispersion. Add a dispersant (e.g., more stearic acid). Apply mild shear mixing.
Solvent Evaporation Check vial cap seal and initial volume. Ensure the vial is tightly sealed during storage.
Over-concentration Compare initial and final concentration. Re-disperse the gel in a larger volume of fresh solvent.
Issue 3: Inconsistent Sizing Data (DLS vs. TEM)

Problem: Dynamic Light Scattering (DLS) reports a much larger particle size than Transmission Electron Microscopy (TEM).

Possible Cause Diagnostic Steps Solution
DLS Measures Hydrodynamic Diameter TEM shows the inorganic core; DLS includes the stearate shell and solvent. This is expected. The difference (~2-3 nm) can be used to estimate shell thickness.
Presence of Aggregates DLS intensity distribution is weighted towards larger particles. Check PDI value (>0.3 indicates polydispersity). Filter the dispersion through a 0.2 or 0.45 µm syringe filter before DLS analysis. Improve dispersion protocol to minimize aggregates.
Multiple Scattering Dispersion is too concentrated for DLS. Dilute the sample until the count rate is within the instrument's recommended range.

Experimental Protocol: Stability Assessment via UV-Vis Spectroscopy

  • Objective: To quantitatively monitor the sedimentation and stability of a ZrSt dispersion over time.
  • Materials: Stable ZrSt dispersion, UV-Vis spectrophotometer, cuvettes.
  • Procedure:
    • Prepare a standardized dispersion using the protocol above.
    • Fill a cuvette with the dispersion and record a baseline UV-Vis spectrum from 300-800 nm.
    • Note the absorbance at a specific wavelength (e.g., 400 nm, where no intrinsic absorption occurs, measuring turbidity).
    • Let the cuvette sit undisturbed on the benchtop.
    • At regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h), briefly place the cuvette in the spectrophotometer and re-measure the absorbance at 400 nm.
    • Plot Absorbance vs. Time. A stable dispersion will show a slow, gradual decrease. A sharp drop indicates rapid sedimentation.

Visualization of Concepts and Workflows

Diagram 1: ZrSt Nanoparticle Stabilization Mechanism

stabilisation Core ZrO₂/Zr Core Layer Stearate Layer (Long Hydrocarbon Chains) Core->Layer  Covalently  Bound Solvent Non-Polar Solvent (e.g., Toluene) Layer->Solvent  Steric Repulsion

Stabilization of ZrSt Nanoparticle

Diagram 2: Dispersion Preparation & Characterization Workflow

workflow Start Weigh ZrSt Powder S1 Add to Anhydrous Non-Polar Solvent Start->S1 S2 Vortex to Wet Powder S1->S2 S3 Sonicate (Probe/Bath) S2->S3 S4 Let Debris Settle S3->S4 S5 Decant Supernatant S4->S5 Char Characterize Dispersion S5->Char DLS DLS: Size & PDI Char->DLS   TEM TEM: Core Size & Morphology Char->TEM   Zeta Zeta Potential Char->Zeta   UV UV-Vis: Stability Char->UV  

ZrSt Dispersion Preparation Workflow

Diagram 3: Troubleshooting Decision Tree for Aggregation

troubleshooting D1 Solvent Correct? D2 Properly Sonicated? D1->D2 Yes Sol1 Switch to Non-Polar Solvent (Toluene) D1->Sol1 No D3 Concentration Too High? D2->D3 Yes Sol2 Increase Sonication Power/Time D2->Sol2 No Sol3 Dilute Dispersion D3->Sol3 Yes Sol4 Check for Moisture, Use Anhydrous Solvents D3->Sol4 No Start Dispersion Aggregates Start->D1

zirconium stearate coordination complex stability

Author: Smolecule Technical Support Team. Date: February 2026

About Zirconium Stearate

This compound is classified as a metallic soap, a metal derivative of a fatty acid [1]. The table below summarizes its key properties:

Property Description
Chemical Formula C₇₂H₁₄₀ZrO₈ [1]
Appearance White powder [1]
Solubility in Water Insoluble [1]
Common Uses Raw material for waterproofing, emulsion stabilizer, flattening agent [1]

Synthesis Protocols

While a detailed mechanistic protocol for this compound is not available, the following synthetic procedures are documented.

Synthesis from Zirconium Oxychloride

This is a direct precipitation method [1].

  • Boil stearic acid and sodium carbonate in water to form a solution.
  • Add a solution of zirconium oxychloride to the mixture.
  • The product, this compound, will precipitate and can be collected.
Synthesis from Zirconium Nitrate

This is an alternative metathesis reaction [1].

  • React zirconium nitrate with sodium oleate in solution.
  • This compound is formed as a precipitate.

Insights into Zirconium Coordination & Stability

Understanding zirconium's general coordination behavior can help troubleshoot stability issues in your experiments, even with stearate ligands.

  • Propensity for Hydrolysis and Clustering: In aqueous solutions, the simple Zr⁴⁺ cation does not exist. It undergoes extensive hydrolysis and tends to form clusters, such as the "zirconium tetramer," which is a square array of zirconium atoms linked by hydroxy bridges [2]. Achieving isolated zirconium centers requires specific conditions.
  • The Role of Acidic Conditions: The formation of well-defined, monomeric zirconium complexes often requires strongly acidic conditions [2]. Acid suppresses the hydrolysis and condensation reactions that lead to oxo-bridged clusters.
  • Ligand Coordination Modes: Zirconium is highly oxophilic. Studies on similar carboxylate ligands, like mandelate, show they can bind to zirconium in a bidentate fashion. For mandelate, this involves the oxygen from the α-hydroxy group and one oxygen from the carboxylate group [2].
  • Temperature and Solvent Effects: Computational studies on other zirconium complexes (e.g., with desferrioxamine) show that a structure predicted to be stable at 0K can become unstable at room temperature. Thermal fluctuations and dynamic solvent effects can cause ligands to partially dissociate, exposing the zirconium center to the solvent [3]. This highlights that theoretical predictions must be validated experimentally under relevant conditions.

The following diagram illustrates the general experimental workflow for synthesizing and characterizing isolated zirconium complexes, based on principles from the literature.

G Start Start: Plan Synthesis AcidicCond Use Strongly Acidic Aqueous Conditions Start->AcidicCond Precursor Combine Zirconium Salt and Organic Ligand AcidicCond->Precursor Hydrothermal Optional: Hydrothermal Reaction (90°C, 18h) Precursor->Hydrothermal Precipitate Product Precipitates as White Solid Hydrothermal->Precipitate Characterize Characterize Product Precipitate->Characterize PXRD Powder XRD Characterize->PXRD NMR Solid-State NMR Characterize->NMR IR IR Spectroscopy Characterize->IR TGA Thermogravimetric Analysis (TGA) Characterize->TGA Confirm Confirm Isolated Zr Centers PXRD->Confirm NMR->Confirm IR->Confirm TGA->Confirm EXAFS EXAFS Spectroscopy (No Zr-Zr correlations) Confirm->EXAFS If needed

Frequently Asked Questions

Why is my this compound complex unstable or forming gels in water? Zirconium has a very high tendency to hydrolyze and form polymeric oxo/hydroxo-bridged clusters in water [2]. Even if you start with a simple salt, it can rapidly condense. Using strongly acidic conditions can help suppress this hydrolysis and promote the formation of more defined complexes [2].

How can I confirm if I have made a monomeric zirconium complex versus a cluster? The key technique is Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. This method can probe the local environment of the zirconium atom. If you have isolated monomeric centers, the data will show Zr-O correlations but no Zr-Zr correlations. The presence of Zr-Zr correlations would indicate the formation of clusters [2].

What are common impurities in this compound synthesis, and how can I remove them? A common impurity is residual chloride ions if starting from zirconium oxychloride. In synthesizing other zirconium complexes, repeated precipitation and recrystallization from a mixture of toluene and alcohol has been shown to be an effective purification method to reduce chloride content to undetectable levels [4].

References

zirconium stearate in high temperature processing

Author: Smolecule Technical Support Team. Date: February 2026

Zirconium Stearate Basics

What is this compound? this compound is a metal-organic compound, classified as a metallic soap (a metal derivative of a fatty acid). Its chemical formula is C₇₂H₁₄₀ZrO₈, and it typically appears as a white powder [1].

Key Characteristics & Typical Applications

Property/Application Description
Physical State White powder [1]
Boiling Point 359.4 °C (678.9 °F; 632.5 K) [1]
Flash Point 162.4 °C (324.3 °F; 435.5 K) [1]
Water Solubility Insoluble [1]
Primary Uses Raw material for waterproofing, emulsion stabilizer, and flattening agent [1]

Experimental Workflow for Material Assessment

The following chart outlines a general methodology for evaluating this compound in a research setting, which can serve as a basis for developing specific experimental protocols.

Start Start: Define Application Requirements A1 Material Characterization Start->A1 A2 Formulation & Processing A1->A2 B1 Thermal Analysis (TGA/DSC) A1->B1 B2 Morphology Analysis (SEM/Particle Size) A1->B2 B3 Dispersion Test (in solvent/polymer) A1->B3 A3 Performance Testing A2->A3 A4 Data Analysis & Conclusion A3->A4 C1 High-Temp Stability Test A3->C1 C2 Rheological Measurements A3->C2 C3 Functional Property Assessment (e.g., Water Resistance) A3->C3 End Report Findings A4->End

Important Limitations and Suggested Path Forward

Please be aware that the information presented is based on general chemical data sheets [1]. The search did not yield specific studies or FAQs on the failure modes of this compound during high-temperature processing.

To build a comprehensive troubleshooting guide, I suggest you consider:

  • Consulting Specialized Databases: Directly search academic and patents databases (like SciFinder, Google Scholar, or USPTO) for "this compound thermal degradation" or "this compound high-temperature stability".
  • Supplier Technical Data: Reach out to chemical suppliers (e.g., Daiichi Kigenso Kagaku-Kogyo Co., mentioned in one source [1]) for technical data sheets and application notes.
  • Empirical Testing: Given the lack of published data, designing and conducting your own thermal stability and compatibility experiments will be crucial.

References

General Zirconium Purification & Quality Control Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes techniques adapted from other zirconium purification contexts that might inform your approach to zirconium stearate.

Method Process Description Key Quality Control Measures Potential Application to this compound
Vacuum Arc Remelting (VAR) [1] Melting scrap under vacuum to minimize oxidation and ensure uniform composition. Spectrometric analysis (e.g., EDXRF) for purity; mechanical & corrosion resistance testing [1]. Potential for high-temperature purification under inert atmosphere.
Chemical Purification [2] Using ammonium salts (e.g., sulfate) in solution to separate zirconia from impurities like hafnium. Filtration and washing of precipitates; calcination to final product [2]. Most directly applicable for solution-based impurity removal.
Vacuum Separation [3] High-temperature (920–930°C) vacuum distillation to remove volatile impurities (e.g., Mg, MgCl₂). Monitoring of residual pressure (e.g., down to 0.013 Pa) to confirm process completion [3]. Could be adapted to remove organic solvents or volatile by-products.
Acid Leaching/Washing [1] [3] Washing with acids or industrial degreasers to remove inorganic residues and processing oils. Visual inspection for contaminants; subsequent purity analysis [1]. Standard step for washing synthesized precipitates.

Experimental Workflow for Purification

Based on the general principles found in the search results, here is a conceptual workflow you could adapt and test for purifying this compound. This synthesizes the unit operations from the table above into a logical sequence.

cluster_1 Solution-Based Purification cluster_2 Thermal & Physical Treatment Start Crude this compound Dissolution Dissolution in Appropriate Solvent Start->Dissolution Filtration Filter Insoluble Impurities Dissolution->Filtration Precipitation Precipitate Pure Product (e.g., solvent adjustment) Filtration->Precipitation Washing Wash Precipitate (with solvent or acid) Precipitation->Washing Drying Dry Product (Under Inert Gas) Washing->Drying ThermalTreatment Optional: Thermal Treatment under Vacuum/Inert Atmosphere Drying->ThermalTreatment End Purified this compound ThermalTreatment->End

Suggested Next Steps for Your Research

Since direct information is unavailable, here are practical paths forward to develop your troubleshooting guides:

  • Refine Your Search: Try searching in specialized scientific databases like SciFinder or Reaxys using the CAS Registry Number for this compound (). These databases are designed for precise chemical information retrieval.
  • Consult Foundational Texts: Look for classic textbooks on organometallic chemistry or the chemistry of metal carboxylates. These often contain detailed synthetic and purification procedures.
  • Analyze by Analogy: The methods outlined above, particularly chemical purification and washing, are a strong starting point. You could design a series of experiments to test the efficacy of these methods on your specific product.

References

Basic Properties and Applications at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Property / Application Zinc Stearate Zirconium Stearate
Chemical Formula Not explicitly found C72H140ZrO8 [1]
Appearance White, fine, hydrophobic powder [2] White powder [1]
Melting Point ~120-130°C [2] Information missing
Solubility Insoluble in water, slightly soluble in alcohol [2] Insoluble in water [1]
Key Applications Plastics (mold release, lubricant), Cosmetics (texture agent), Rubber (dry lubricant), Paints (flatting agent) [2] Raw material for waterproofing, Emulsion stabilizer, Flattening agent [1]

Experimental Insights and Specialized Uses

While a direct comparison is unavailable, recent research highlights specialized applications and performance data for each stearate, which may be valuable for your development work.

  • This compound in Advanced Material Synthesis: A 2019 study created a superhydrophobic coating on cotton fabric using an in-situ generated zirconium zinc stearate composite [3]. The experimental data showed that the zirconium species significantly enhanced the laundering durability and mechanical robustness of the coating. The coated fabric exhibited a static water contact angle of ~163°, which was retained even after several cycles of machine washing [3]. This suggests a role for this compound in creating durable surface treatments.
  • Zinc Stearate in Pharmaceutical Formulations: In pharmaceutical science, zinc stearate is recognized as a hydrophobic lubricant for tablet and capsule compression, typically used in a range of 0.25–1.0% (w/w) [4]. One study investigated the slowdown of capsule dissolution caused by over-mixing lubricants. It found that while hydrophobic lubricants like zinc stearate could slow dissolution, this could be mitigated by replacing it with hydrophilic alternatives such as sodium stearyl fumarate [4]. This highlights a critical performance consideration for drug development professionals.

Research-Grade Comparison Guide Outline

To create a publish-ready comparison guide with the level of detail you require, the following experimental protocols and data points would need to be generated and compared. You can use this as a framework for your own research.

Comparison Dimension Critical Data Points to Collect
Physical & Chemical Properties Molar mass, density, bulk density, particle size distribution, thermal decomposition profile (via TGA), crystallinity (via XRD).
Performance in Plastics/Rubber Lubrication efficiency (via torque rheometry), mold release force, impact on polymer clarity/haze, effect on mechanical properties (tensile strength, elongation).
Pharmaceutical Compatibility Flowability of powder blends, ejection force during tableting, impact on tablet dissolution profile (USP apparatus), compatibility with API (via DSC/FTIR).

| Analytical Methodology | Protocol for Quantification: Use of Acid Digestion (e.g., with HNO₃) followed by analysis via Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) to quantify Zinc and Zirconium metal content separately [5]. Protocol for Stability: Accelerated stability studies (e.g., 40°C/75% RH) of formulations containing each stearate, monitoring for changes in physical and chemical properties over time. |

Guide to Creating Your Own Visualizations

Since I cannot generate the specific experimental diagrams you need without the underlying data, here is how you can create them using Graphviz. Based on your requirements, I will provide a sample DOT script for a generic material selection workflow that you can adapt.

MaterialSelection Start Define Application Requirements P1 High Thermal Stability? Start->P1 P2 Superior Mold Release? P1->P2 No Zirconium Select This compound P1->Zirconium Yes P3 Hydrophobicity Required? P2->P3 No Zinc Select Zinc Stearate P2->Zinc Yes P4 Specific Regulatory Compliance? P3->P4 No P3->Zinc Yes P4->Zinc e.g., FDA GRAS P4->Zirconium e.g., Industrial Reassess Reassess Requirements P4->Reassess Unsure

This diagram outlines a logical decision-making process for selecting between stearates based on key application requirements, which you can modify with your own data.

To render your own diagrams:

  • Use an Online Editor: Copy the DOT code above (or your modified version) into an online Graphviz editor like graphvizonline.net [6].
  • Use a VSCode Extension: For integration with your coding environment, the "Graphviz Interactive Preview" extension for Visual Studio Code is highly recommended for visualization [7].

References

zirconium stearate thermal stability comparison

Author: Smolecule Technical Support Team. Date: February 2026

Potential Comparison Framework

The following table outlines the key metrics and common alternatives for a thermal stability guide, though specific data for zirconium stearate is missing from current search results.

Performance Metric Common Alternatives for Comparison Typical Experimental Method
Thermal Decomposition Onset Temperature Calcium Stearate, Magnesium Stearate, Aluminum Stearate Thermogravimetric Analysis (TGA)
Weight Loss at Specific Temperatures Zinc Stearate, Sodium Stearate Thermogravimetric Analysis (TGA)
Phase Transition Temperature Other metal carboxylates (e.g., palmitates) Differential Scanning Calorimetry (DSC)
Oxidative Stability Organic stabilizers (e.g., antioxidants) Differential Scanning Calorimetry (DSC) - Oxidative Induction Time

Experimental Workflow for Comparison

For an objective comparison, researchers would typically follow a structured experimental protocol. The flowchart below visualizes the key stages of this process.

G Start Sample Preparation A1 1. Material Selection (this compound & Alternatives) Start->A1 A2 2. Standardized Sample Conditioning A1->A2 B1 3. Thermogravimetric Analysis (TGA) A2->B1 B2 4. Differential Scanning Calorimetry (DSC) A2->B2 C 5. Data Collection: Onset Temp, Weight Loss, Enthalpy B1->C B2->C D 6. Comparative Analysis & Report Generation C->D

Experimental Workflow for Thermal Stability Comparison

The methodology would involve these key steps [1]:

  • Material Selection & Preparation: Pure samples of this compound and its alternatives are obtained. Samples are conditioned (e.g., dried) to ensure consistency and remove moisture that could skew results [1].
  • Thermal Analysis Execution:
    • TGA measures the change in a sample's mass as it is heated. This identifies decomposition onset temperatures and quantifies weight loss at specific temperatures [1].
    • DSC measures heat flow into or out of a sample, detecting endothermic (melting) or exothermic (oxidation) events, revealing phase transitions and oxidative stability [1].
  • Data Analysis & Reporting: Data from all samples is compiled and compared to objectively rank performance, forming the basis for the comparison guide.

References

Quantitative Performance Comparison of Zirconium Catalysts

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the performance of various zirconium-based catalysts and supports as reported in recent scientific literature.

Table 1: Performance in Petrochemical and Green Chemistry Applications

Catalyst System Reaction Tested Key Performance Metric Result Reference
Silica-Supported Zirconium Alkylation, isomerization, cracking Improved process efficiency, higher selectivity Better thermal stability & activity vs. alternatives [1]
Zirconium-Ceria Mixed Oxide (as support) Automotive exhaust gas conversion Thermal stability of Specific Surface Area High and stable surface area, improving catalyst longevity [2]
Single-Atom Zr on Pt/Ceria Oxidation of CO, propane, propylene Energy barrier for oxygen activation Reduced by over 50%, enabling lower temperature operation [3]

Table 2: Performance in Selective Oxidation and NOx Reduction

Catalyst System Reaction Tested Key Performance Metric Result Reference
Zr-POM/N-CNT (Keggin) Selective oxidation of thioethers Turnover Frequency (TOF) 10,200 h⁻¹ (at room temperature) [4]
Zr-POM/N-CNT (Keggin) Selective oxidation of thioethers H₂O₂ Utilization Efficiency 90% [4]
Zr-POM/N-CNT (Keggin) Selective oxidation of thioethers Sulfoxide Selectivity 88% (acetonitrile) to 98% (ethanol) [4]
6%Ce-2%Zr/Cu-ZSM-5 NH₃-SCR of NOx NOx Purification & Thermal Aging Resistance Excellent activity and best anti-aging performance after 4h at 800°C [5]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the tables.

1. Protocol for Selective Oxidation of Thioethers with Zr-POM/N-CNT This methodology is adapted from the study on Zr-containing polyoxometalate catalysts [4].

  • Catalyst Preparation: Lindqvist, Keggin, and Wells–Dawson type Zr-POMs are irreversibly immobilized onto the surface of nitrogen-doped multi-walled carbon nanotubes (N-CNTs) using Zn²⁺ ions as a binding agent.
  • Reaction Setup: In a typical experiment, methyl phenyl sulfide (model substrate) is reacted with aqueous 30% H₂O₂ (green oxidant) at room temperature.
  • Catalyst Loading: The catalyst loading used can be very low, even down to 0.01 mol% of the Zr-POM.
  • Analysis: Conversion and selectivity are determined using analytical methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The heterogeneity of the catalysis is confirmed through hot filtration tests.

2. Protocol for NH₃-SCR Activity and Anti-Thermal Aging This methodology is adapted from the study on Cu-ZSM-5 catalysts promoted with cerium and zirconium [5].

  • Catalyst Preparation: Cerium and cerium-zirconium are supported on a Cu-ZSM-5 catalyst via a sol-gel technique. The ratios are controlled, for example, to 6% Ce and 2% Zr.
  • Aging Process: To test thermal stability, catalysts are subjected to heat treatment at 800°C for 4 hours in a furnace.
  • Activity Testing: Catalytic activity is evaluated in a flow-type apparatus at atmospheric pressure. The gas mixture typically contains NOx and NH₃.
  • Test Conditions:
    • Gas Hourly Space Velocity (GHSV): 60,000 h⁻¹
    • Temperature Range: 150 - 550 °C
    • Atmosphere: Tests are performed under both dry and water vapor conditions.
  • Characterization: Catalysts are characterized pre- and post-reaction using X-ray diffraction (XRD), H₂-temperature programmed reduction (H₂-TPR), NH₃-temperature programmed desorption (NH₃-TPD), and scanning electron microscopy (SEM).

Workflow Diagram for Catalyst Testing

The diagram below illustrates the general workflow for preparing, aging, and testing a catalyst, as described in the experimental protocols above.

G start Start: Catalyst Synthesis A Impregnation of Support with Active Metals start->A B Drying and Calcination (High-Temperature Treatment) A->B C Thermal Aging Protocol (e.g., 800°C for 4 hours) B->C D Catalytic Performance Test in Reactor System C->D E Post-Reaction Characterization D->E end End: Data Analysis & Performance Comparison E->end

Key Insights on Zirconium in Catalysis

The search results highlight several overarching themes regarding the value of zirconium in catalyst supports:

  • Promoting Stability: Zirconium often acts as a structural stabilizer. In the Cu-ZSM-5 system, zirconium helps maintain the zeolite framework and prevents the sintering of copper cations at high temperatures, which is crucial for long-term durability [5].
  • Enhancing Activity: It can significantly boost the activity of other metals. As a single-atom promoter on Pt-ceria, zirconium creates Zr–O–Pt structures that drastically lower the energy barrier for oxygen activation, making the catalyst highly efficient even at lower temperatures [3].
  • Enabling Green Processes: Zirconium-based catalysts are frequently highlighted for their role in green chemistry, such as in selective oxidations with hydrogen peroxide and CO₂ conversion, due to their high efficiency and selectivity [1] [4].

References

zirconium stearate DFO complex stability

Author: Smolecule Technical Support Team. Date: February 2026

Chelator Performance Comparison

The table below compares DFO with other prominent chelators based on recent experimental data.

Chelator Denticity Key Stability Findings Experimental Evidence
DFO (Deferoxamine) [1] [2] Hexadentate Limited kinetic inertness; bone uptake due to incomplete coordination; dominant species at pH 7 is ZrHDFO (logβ₁₁₁ = 49.1) [1]. Transchelation by EDTA (complete loss in 3 hrs) [3]; stability influenced by auxiliary ligands (HPO₄²⁻ > CO₃²⁻ > C₂O₄²⁻) [2].
DFO* [4] [5] Octadentate Superior in vivo stability over DFO; saturated coordination sphere. High stability in human serum (7 days); more inert than DFO in EDTA challenge studies [4].
DFO-HOPO [6] Octadentate >99% intact complex in vivo; rapid renal clearance; minimal bone uptake. 99.9% complex integrity in serum after 7 days vs. 90.6% for DFO; 10x lower bone activity at 24 hrs [6].
DOTA [4] [3] Octadentate Extraordinary stability; saturated coordination sphere. No transchelation with 1000x excess EDTA (>7 days) [3]; excellent stability in serum and against EDTA [4].
Novel Pseudopeptides (N-methylhydroxamate) [5] Octadentate Rapid complex formation (15 min) at room temperature and pH 7; stable to transmetallation. Stable against EDTA and excess Fe³⁺, Zn²⁺, Cu²⁺; resistant to peptidases for >6 days [5].

Key Experimental Protocols

Here are the methodologies used to generate the stability data in the comparison table.

  • Potentiometric Titration for Stability Constants [1]: Stability constants (logβ) for Zr-DFO complexes were re-evaluated by potentiometric titration. Experiments were performed with Zr and DFO solutions at varying concentrations, with pKa values and stability constants calculated from titration curves using defined computational models.
  • In Vitro Challenge Studies [4] [3]
    • EDTA Challenge: Complexes are incubated with a large molar excess (100- to 1000-fold) of EDTA in buffer (e.g., pH 5 and 7). Stability is assessed by monitoring intact complex percentage over time (up to 7 days) using radio-TLC or radio-HPLC.
    • Serum Stability: The radiocomplex is incubated in human serum at 37°C. Samples are taken over time (e.g., up to 7 days), analyzed via radio-TLC/HPLC, and percentage of intact complex is calculated.
  • In Vivo Biodistribution & Stability [6]: Radiolabeled complexes are administered to animal models (e.g., mice). At defined time points, tissues (blood, organs, bone) are collected and radioactivity is measured. Key metrics include bone uptake (indicator of demetallation) and complex integrity in serum samples.

Chelator Coordination and Workflow

The following diagram illustrates the core stability challenge with DFO and the experimental workflow for assessing new chelators.

G cluster_coordination Coordination Chemistry & Stability Challenge cluster_workflow Experimental Stability Assessment Workflow Zr Zr⁴⁺ Ion (Coordination Number: 8) Complex Zr-DFO Complex (Unsaturated Coordination) Zr->Complex DFO DFO Chelator (Hexadentate: 6 sites) DFO->Complex Aux Auxiliary Ligands (e.g., H₂O, Cl⁻, Oxalate) Aux->Complex Fills 2 sites Instability In Vivo Demetallation & Bone Uptake Complex->Instability Leads to A Chelator Synthesis (DFO, DFO*, DOTA, etc.) B Radiolabeling with Zirconium-89 A->B C In Vitro Challenge Studies B->C D In Vivo Biodistribution Study C->D E Analysis & Comparison D->E

Research Implications and Future Directions

The collective data indicates a clear trajectory in chelator development: moving from hexadentate DFO to octadentate systems that fully saturate Zr⁴⁺ coordination is key to achieving superior stability [4] [3] [5]. Future research is focusing on improving chelator properties beyond denticity, such as optimizing hydrophilicity to enhance solubility and pharmacokinetics [5].

References

zirconium stearate vs other metal soaps

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Metal Stearates

The table below summarizes the key characteristics of various metal soaps based on the information obtained. Please note that quantitative performance data for pharmaceutical applications is limited in the search results.

Metal Soap Chemical Formula / Description Key Properties Primary Applications
Zirconium Stearate [1] [2] C₇₂H₁₄₀O₈Zr (often represented as C₁₈H₃₅O₂Zr) White powder, insoluble in water [1]. Waterproofing materials, emulsion stabilizer, flattening agent (e.g., in paints) [1].
Calcium & Zinc Stearate [3] [4] Salts of stearic acid with Ca or Zn. Lubricant, release agent, acid scavenger, hydrophobic agent [3] [4]. Plastics processing (PVC, polyolefins), rubber vulcanization, building materials (waterproofing) [3].
Aluminum Stearate [3] [4] Salt of stearic acid with Al. Gelling agent, thickener [3] [4]. Grease production, cosmetics [3].
Magnesium Stearate [3] [5] Salt of stearic acid with Mg. Lubricant, release agent [3]. Widely used as an excipient and lubricant in pharmaceutical tablets and capsules [5].
Alkaline Soaps (e.g., Sodium Stearate) [4] [5] Salts of stearic acid with Na or K. Water-soluble [4]. Traditional soaps, additives in technical and Life Science applications [4].

Zirconium in Advanced Drug Delivery

While information on This compound in drug delivery is scarce, recent research highlights the significant role of zirconium-based materials, specifically Zirconium Metal-Organic Frameworks (Zr-MOFs), as advanced drug carriers [6].

  • Advantages of Zr-MOFs: They are porous, crystalline materials with high drug-loading capacity and modifiable surfaces for targeted treatment [6].
  • Key Challenge: Zr-MOFs can degrade and aggregate in physiological conditions due to phosphate ions, leading to a rapid "burst release" of the loaded drug in less than 48 hours [6].
  • Innovative Solution: A bilayer coating strategy has been developed to overcome these limitations. This involves:
    • A primary layer of a phospholipid (e.g., asolectin) grafted to the MOF surface.
    • A secondary layer of a biosurfactant (e.g., Pluronic F-127) added via emulsification [6].
  • Experimental Outcome: This bilayer coating significantly improved stability and slowed the release of the chemotherapy drug pemetrexed over 7 days, demonstrating superior controlled release compared to uncoated MOFs in in vitro tests on cancer cells [6].

The following diagram illustrates this bilayer coating strategy and its functional benefits.

G Start Zr-MOF Nanoparticle (Drug Loaded) Step1 Step 1: Solvent-Assisted Ligand Incorporation (SALI) Start->Step1 L1 Apply First Layer: Asolectin (Phospholipid) Step1->L1 Step2 Step 2: Emulsification L1->Step2 L2 Apply Second Layer: Pluronic F-127 (Surfactant) Step2->L2 Result Bilayer-Coated Zr-MOF L2->Result Func1 Prevents Phosphate-Induced Degradation & Aggregation Result->Func1 Function Func2 Slows Drug Release (Prevents Burst Effect) Result->Func2 Function

References

In Vitro Performance of Zirconium-Based Drug Carriers

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes experimental data from key studies on Zr-MOFs, highlighting their drug loading capacity, release profiles, and cytotoxicity.

Zr-MOF Type / Study Drug Loaded Key In Vitro Findings Cell Line(s) Used
NU-901 (Bilayer Coated) [1] Pemetrexed Slowed drug release over 7 days (vs. <48h for uncoated MOF); prevented drug burst release; cytotoxic to cancer cells. A549 (lung cancer), 3T (mesothelioma)
UiO-66 and UiO-67 [2] Various High drug loading capacity; controllable release; low cytotoxicity; efficient cellular internalization. Various (reviewed studies)
Zr-MOF-1 & Zr-MOF-2 [3] Ciprofloxacin (CIP) Sustained drug release over 7 days; pH-responsive release (accelerated in basic conditions, pH 9.2). Information not specified in abstract
UiO-66-NH₂ [4] siRNA & Cisplatin Successful co-delivery of drug and genetic material; enhanced therapeutic effect. Various (reviewed studies)

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the table, which can serve as a reference for designing in vitro studies.

  • Bilayer Coating and Drug Release ( [1]): A simple, two-step process was used to create a protective bilayer on the MOF surface. First, a layer of asolectin (a phospholipid mixture) was grafted onto the MOF's external surface using a solvent-assisted ligand incorporation (SALI) method. Second, a layer of the biosurfactant Pluronic F-127 was incorporated via emulsification, forming a hydrophobic shield that prevents aggregation and blocks phosphate ions that cause MOF degradation.
  • Drug Release Kinetics Modeling ( [5]): In vitro drug release data can be analyzed using several mathematical models to understand the release mechanism. Common models include:
    • Zero-order kinetics: Describes a constant drug release rate over time.
    • Higuchi model: Describes drug release from an insoluble matrix as a square root of time-dependent process, typical for diffusion-based release.
    • Logarithmic model: An empirical model that may indicate a more complex release mechanism.
  • Cellular Uptake and Cytotoxicity ( [1]): The cellular internalization of Zr-MOFs and their therapeutic effect were evaluated using:
    • High-resolution microscopy (e.g., z-stack super-resolution confocal microscopy) to confirm the uptake and intracellular localization (e.g., accumulation in lysosomes) of the MOFs.
    • Flow cytometry to quantitatively analyze the uptake efficiency in cell populations.
    • Cytotoxicity assays to measure the cell-killing effect of the drug-loaded MOFs on target cancer cells.

Experimental Workflow for Zr-MOF Drug Delivery Testing

The diagram below outlines a generalized experimental workflow for conducting in vitro drug delivery studies with zirconium-based carriers, based on the methodologies found in the literature.

G In Vitro Workflow for Zr-MOF Drug Delivery Study Start Start: Synthesize Zr-MOF Particles A Surface Functionalization (e.g., Bilayer Coating) Start->A B Drug Loading (Encapsulation) A->B C In Vitro Release Test (e.g., in PBS buffer) B->C E Cell Culture B->E For Cell Tests D Kinetic Model Fitting (Zero-order, Higuchi, etc.) C->D End End: Data Analysis D->End F Cellular Uptake Assay (Microscopy, Flow Cytometry) E->F G Cytotoxicity Assay (e.g., MTT, Cell Viability) F->G G->End

Key Insights for Researchers

  • Overcoming the Burst Release: A major challenge for many nanocarriers is the rapid, initial "burst release" of drug. The bilayer coating strategy on Zr-MOFs has proven highly effective in creating a more sustained, controlled release profile, which is critical for effective therapy [1].
  • Leveraging Surface Chemistry: The performance of Zr-MOFs is highly dependent on their surface properties. Functionalization with lipids or polymers not only improves colloidal stability in biological fluids but can also enhance cellular uptake and provide a mechanism for controlled release [1] [2].
  • Biocompatibility and Stability: Zirconium is considered a biocompatible metal, and the strong coordination bonds in Zr-MOFs contribute to their chemical stability. This makes them suitable for biomedical applications, though stability in phosphate-rich physiological environments must be managed through coating strategies [2].

References

zirconium stearate chromatographic separation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Zirconia vs. Other Chromatographic Materials

The following table compares the core properties of zirconia with two other common stationary phase materials, silica and polymers, based on ideal chromatographic performance [1].

HPLC Property Zirconia Silica Polymers
Mechanical Stability ++ (Very Good) ++ +
High Surface Area ++ + ++
Control of Pore Diameter ++ + +
Chemical Stability (acid/base) ++ - +
Thermal Stability ++ + -
Energetically Homogeneous - + -
Swelling ++ ++ -

> Key Takeaway: The primary advantage of zirconia is its extreme chemical and thermal stability. Unlike silica, it is stable across the entire pH range and at temperatures as high as 195°C. Unlike polymers, it does not swell or shrink with changes in the mobile phase, leading to a longer column lifetime and lower cost per analysis [1].

Zirconium MOFs in Chromatography

Zirconium-carboxylate MOFs (Zr-MOFs) are highly promising for chromatographic stationary phases due to their exceptional stability, well-defined porous structures, and excellent structural tunability [2] [3]. The table below summarizes applications of specific Zr-MOFs as highlighted in a recent 2025 review [2].

Zr-MOF Material Application Format Analytes Separated
UiO-66 HPLC (Packing) Substituted benzenes, polycyclic aromatic hydrocarbons
DUT-67 HPLC (Packing) Xylene isomers, phthalic acid esters
MOF-808@SiO2 HPLC (Packing) Sulfonamides, alkaloids, nucleosides, antibiotics
MIP-202@SiO2 HPLC (Packing) Disubstituted benzenes, 1-phenylethanol enantiomers
UiO-66 GC (Dynamic Coating) Linear alkanes, xylene isomers
PCN-608-N, NU-1000-N GC (Dynamic Coating) Linear alkanes, substituted benzenes
UiO-66-NH2 CEC (In situ growth) Phenoxyacids, phenols
L-Cys-PCN-222 CEC (Covalent bonding) Amino acids, pesticides, drugs

Experimental Workflow for Zr-MOF Stationary Phases

The following diagram illustrates the general workflow for preparing and testing a Zr-MOF-based stationary phase, as derived from the methodologies in the search results [2].

cluster_1 Preparation Methods cluster_2 Key Interactions for Separation start Synthesis of Zr-MOF a1 Prepare Stationary Phase start->a1 a2 Pack into Column a1->a2 b1 In-situ Growth a1->b1 b2 Physical Coating a1->b2 b3 Covalent Bonding a1->b3 b4 Fabrication of Core-Shell Composite Microspheres a1->b4 a3 Chromatographic Separation a2->a3 a4 Efficiency Evaluation a3->a4 c1 π–π Interactions a3->c1 c2 Hydrophilic/Hydrophobic Interactions a3->c2 c3 Hydrogen Bonding a3->c3 c4 Coordination/Electrostatic Interactions a3->c4 end Separation Data a4->end

Workflow Explanation:

  • Preparation Methods: Zr-MOFs can be integrated into separation columns using various techniques. A common approach for HPLC is creating core-shell composite microspheres (e.g., UiO-66@SiO2), where the MOF is grown or coated onto silica particles for improved packing and performance [2]. Other methods include in-situ growth within a capillary or physical coating [2].
  • Key Interactions: The high separation efficiency of Zr-MOFs stems from multiple synergistic interactions with analytes. The organic linkers provide sites for π–π, hydrophilic/hydrophobic, and hydrogen bonding interactions, while the zirconium-oxo clusters (metal nodes) contribute to coordination and electrostatic interactions [2].

References

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Other CAS

15844-92-5

Dates

Last modified: 02-18-2024

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